molecular formula C7H7NO2S B3143874 3-Methyl-4-nitrobenzenethiol CAS No. 53827-87-5

3-Methyl-4-nitrobenzenethiol

Cat. No.: B3143874
CAS No.: 53827-87-5
M. Wt: 169.2 g/mol
InChI Key: LZBUHYXIKJZOKU-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzenethiol (CAS 53827-87-5) is a chemical compound with the molecular formula C₇H₇NO₂S and a molecular weight of 169.20 g/mol . This research chemical serves as a valuable building block in organic synthesis and medicinal chemistry. The compound features both a thiol (-SH) group and a nitro (-NO₂) group on a benzene ring, making it a versatile intermediate for constructing more complex molecules . Researchers utilize this compound and its analogs as model nucleophiles in kinetic studies to investigate the reactivity of electrophiles, providing insights relevant to biochemical interactions . It is offered at a high purity of 97% and is intended for research and development purposes only . This product is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-nitrobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-5-4-6(11)2-3-7(5)8(9)10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBUHYXIKJZOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methyl-4-nitrobenzenethiol chemical structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure, Bonding, and Synthetic Strategy of 3-Methyl-4-nitrobenzenethiol for Advanced Research Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted nitroaromatic compound with significant potential in medicinal chemistry and materials science. We delve into the nuanced interplay of its functional groups—thiol, methyl, and nitro—to elucidate the molecule's electronic properties, bonding characteristics, and predicted reactivity. This document outlines a reasoned, multi-step synthetic pathway, complete with a detailed experimental protocol derived from established methodologies for analogous structures. Furthermore, we explore the compound's potential applications in drug development, drawing on literature for structurally related molecules that exhibit promising biological activity. This guide is intended to serve as a foundational resource for researchers seeking to leverage this compound as a key intermediate or a core scaffold in the design of novel therapeutic agents and functional materials.

Introduction: The Strategic Importance of Nitroaromatic Scaffolds

Aromatic nitro compounds are a cornerstone of modern synthetic chemistry, serving as versatile intermediates and critical pharmacophores in a multitude of bioactive molecules.[1] The nitro group, a potent electron-withdrawing moiety, profoundly influences a molecule's electronic profile, reactivity, and potential for biological interaction.[2] Its inclusion in pharmaceutical agents is a well-established strategy for developing treatments for a wide array of conditions, including bacterial infections, cancer, and parasitic diseases.[1]

The specific molecule of interest, this compound, presents a unique trifecta of functional groups on a benzene scaffold. The interplay between the electron-donating methyl group, the electron-withdrawing nitro group, and the highly functional thiol group creates a complex electronic environment that dictates its chemical behavior and potential applications. Derivatives of closely related structures, such as 3-methyl-4-nitrobenzoates, have already demonstrated promising antifungal activity, highlighting the potential of this structural motif in addressing challenging infectious diseases.[3] This guide aims to provide the in-depth technical understanding necessary for researchers to harness the synthetic and medicinal potential of this compound.

Molecular Structure and Bonding

The chemical identity and reactivity of this compound are dictated by the arrangement of its atoms and the nature of the chemical bonds connecting them. A thorough understanding of its structure is paramount for predicting its behavior in chemical reactions and biological systems.

Core Aromatic Scaffold and Substituent Effects

The foundation of the molecule is a benzene ring, substituted at positions 1, 3, and 4. The electronic nature of the ring is significantly perturbed by the attached functional groups, each exerting distinct inductive and resonance effects.

  • -SH (Thiol) Group: The thiol group is a weak activator of the benzene ring for electrophilic aromatic substitution. It donates electron density via resonance through its lone pairs but also withdraws electron density weakly via induction due to sulfur's electronegativity.

  • -CH₃ (Methyl) Group: The methyl group is an activating group. It donates electron density to the ring primarily through a positive inductive effect (+I), stabilizing the carbocation intermediate (arenium ion) formed during electrophilic substitution.[4]

  • -NO₂ (Nitro) Group: The nitro group is a strong deactivating group. It powerfully withdraws electron density from the ring through both a negative inductive effect (-I) and a strong negative resonance effect (-R).[5] This withdrawal makes the ring less nucleophilic and therefore less reactive towards electrophiles.

The cumulative effect of these substituents makes the benzene ring electron-deficient overall, yet with specific positions activated or deactivated relative to others.

Caption: Inductive and resonance effects in this compound.

Molecular Geometry and Bonding Parameters
  • Planarity: The benzene ring is expected to be planar.

  • Nitro Group Orientation: In 3-methyl-4-nitrophenol, the nitro group is slightly twisted out of the plane of the benzene ring, with a dihedral angle of approximately 14.4°.[6][7] A similar non-planar orientation is expected for this compound to minimize steric strain between the nitro group's oxygen atoms and the adjacent methyl group. This slight twist can marginally reduce the resonance effect of the nitro group.

  • Bond Lengths: The C-N bond of the nitro group and the C-S bond of the thiol group will exhibit lengths influenced by conjugation with the aromatic system. The C-S bond is anticipated to have some double-bond character, making it shorter than a typical alkane C-S single bond. Conversely, the N-O bonds in the nitro group will be equivalent due to resonance.

Table 1: Predicted Physicochemical Properties

Property Value Source
Molecular Formula C₇H₇NO₂S PubChem
Molecular Weight 169.19 g/mol PubChem
XLogP3 3.0 PubChem
Hydrogen Bond Donors 1 (from -SH) PubChem

| Hydrogen Bond Acceptors | 2 (from -NO₂) | PubChem |

Predicted Spectroscopic Signature

The structural features of this compound give rise to a predictable spectroscopic fingerprint, essential for its identification and characterization.

  • ¹H NMR: The aromatic region should display three distinct signals corresponding to the protons on the benzene ring. The proton ortho to the thiol and meta to the nitro group would likely appear as a doublet. The proton ortho to the nitro group and meta to the methyl group would be the most downfield-shifted due to the strong deshielding effect of the nitro group. The methyl group protons would appear as a singlet around 2.4-2.6 ppm. The thiol proton (-SH) would present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

  • ¹³C NMR: Six distinct signals are expected for the aromatic carbons, with the carbon attached to the nitro group being the most deshielded (highest ppm). The carbon bearing the thiol group would also be significantly shifted. The methyl carbon would appear as a characteristic signal in the aliphatic region (~20 ppm).

  • IR Spectroscopy: Key vibrational bands would include the S-H stretch (typically weak, around 2550-2600 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (strong bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively), and various C-H and C=C stretches characteristic of the substituted aromatic ring.[8]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 169. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂) or the thiol radical (SH).

Synthesis and Characterization

While a direct, optimized synthesis for this compound is not prominently reported, a robust and logical synthetic route can be designed based on well-established transformations of aromatic compounds. The most plausible pathway involves the nitration of m-cresol, followed by conversion of the hydroxyl group to a thiol.

Proposed Synthetic Pathway

The proposed synthesis starts from the readily available m-cresol. The key strategic challenge is the regioselective introduction of the nitro group at the para-position relative to the hydroxyl group, which is a strong ortho-, para-director. The methyl group also directs ortho- and para-. The 4-position is para to the hydroxyl group and ortho to the methyl group, making it a highly activated and sterically accessible site for nitration.

Synthesis_Workflow Start m-Cresol (3-Methylphenol) Nitration Step 1: Regioselective Nitration Start->Nitration Intermediate1 3-Methyl-4-nitrophenol Nitration->Intermediate1 HNO₃ / H₂SO₄ Thionation Step 2: Thionation / Thiol Conversion Intermediate1->Thionation e.g., Newman-Kwart Rearrangement or alternative Product This compound Thionation->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Analysis Structural Verification (NMR, MS, IR) Purification->Analysis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet scientifically grounded, procedure. CAUTION: This reaction involves strong acids and potentially hazardous materials. It must be performed by trained personnel in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Methyl-4-nitrophenol [6]

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add m-cresol (10.8 g, 0.1 mol).

  • Acid Mixture Preparation: In a separate beaker cooled in an ice bath, slowly add concentrated sulfuric acid (15 mL) to concentrated nitric acid (10 mL). Maintain the temperature below 10°C.

  • Nitration Reaction: Slowly add the cold nitrating mixture to the stirred m-cresol over 30-45 minutes, ensuring the reaction temperature does not exceed 30°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The yellow solid precipitate of 3-Methyl-4-nitrophenol will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product. Recrystallization from an ethanol/water mixture can be performed for further purification.

Step 2: Conversion to this compound (via Newman-Kwart Rearrangement logic)

This step is more complex and requires a multi-stage conversion, as direct thionation of a phenol can be challenging. A common route involves conversion to a thiocarbamate followed by thermal rearrangement and hydrolysis.

  • Formation of Dimethylthiocarbamate:

    • In a flask, dissolve the dried 3-Methyl-4-nitrophenol (0.1 mol) in a suitable aprotic solvent (e.g., DMF or acetone) containing a base such as potassium carbonate (1.5 eq).

    • Slowly add dimethylthiocarbamoyl chloride (1.1 eq) and stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting phenol.

    • Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the O-aryl thiocarbamate.

  • Newman-Kwart Rearrangement:

    • Heat the crude O-aryl thiocarbamate intermediate to a high temperature (typically 200-250°C) under an inert atmosphere (N₂ or Ar). The reaction progress can be monitored by TLC. This thermal rearrangement transfers the thiocarbonyl group from the oxygen to the sulfur, forming an S-aryl thiocarbamate.

  • Hydrolysis to Thiol:

    • Cool the resulting S-aryl thiocarbamate and hydrolyze it by refluxing with a strong base, such as aqueous or alcoholic potassium hydroxide or sodium hydroxide.

    • After the reaction is complete, cool the mixture and acidify it carefully with a mineral acid (e.g., HCl) to a pH of ~1-2.

    • The this compound product will precipitate or can be extracted with an organic solvent.

  • Final Purification: The crude thiol can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is a composite of its three functional groups.

  • Thiol Group Reactivity: The thiol proton is acidic (pKa ~6-7), readily deprotonated by bases to form a thiolate anion. This thiolate is a potent nucleophile, capable of participating in Sₙ2 reactions with alkyl halides to form thioethers or in Michael additions. The thiol can also be oxidized to form disulfides (S-S bond) or further to sulfonic acids.

  • Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents are in competition. The -OH/-SH and -CH₃ groups are ortho-, para-directing activators, while the -NO₂ group is a meta-directing deactivator.[9] The positions on the ring have varied levels of activation/deactivation. The C2 position is ortho to the thiol and meta to the nitro group. The C5 position is meta to the thiol and ortho to the methyl group. The C6 position is ortho to both the thiol and methyl groups but is highly sterically hindered. The most likely position for further electrophilic attack would be C2, as it is activated by the thiol group and not directly deactivated by the nitro group's resonance effect.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as tin (Sn) in concentrated HCl, catalytic hydrogenation (H₂/Pd-C), or sodium dithionite. This transformation is fundamental in medicinal chemistry, as the resulting 3-methyl-4-aminobenzenethiol is a valuable building block for synthesizing heterocyclic compounds like benzothiazoles.

Applications in Drug Discovery and Development

The structure of this compound makes it an attractive starting point for the synthesis of various therapeutic agents.

  • Scaffold for Heterocycle Synthesis: As mentioned, reduction of the nitro group provides an ortho-amino-thiol functionality. This is a classic precursor for the synthesis of 2-substituted benzothiazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Antifungal and Antimicrobial Agents: Research on 3-methyl-4-nitrobenzoate derivatives has shown significant antifungal activity.[3] It is plausible that benzenethiol analogs could exhibit similar or enhanced activity, potentially by targeting different cellular pathways or having improved pharmacokinetic properties. The nitroaromatic structure itself is a known toxicophore for microorganisms, often undergoing bioreduction within the target cell to generate cytotoxic reactive nitrogen species.[2]

  • Kinase Inhibitors: A patent for related 6-triazolopyridazine sulphanyl benzothiazole derivatives highlights their potential as inhibitors of the MET protein kinase, a target in cancer therapy.[10] this compound could serve as a key starting material for the synthesis of novel kinase inhibitors, where the thiol group acts as a handle for connecting to other pharmacophoric fragments.

  • ADME/Tox Considerations: The presence of a nitro group can be a liability in drug development due to potential mutagenicity or other toxicities arising from its metabolic reduction.[11] However, this is highly context-dependent on the overall molecular structure. Early-stage ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiling would be essential in any drug development program utilizing this scaffold.

Conclusion

This compound is a molecule of considerable strategic value for chemical and pharmaceutical research. Its unique electronic architecture, resulting from the interplay of donating and withdrawing substituents, provides a platform for diverse chemical transformations. This guide has provided a detailed analysis of its structure and bonding, proposed a logical and actionable synthetic route, and outlined its reactivity and potential as a precursor for novel therapeutic agents. For researchers in drug discovery, particularly in the fields of oncology and infectious diseases, this compound represents a valuable and versatile building block worthy of further investigation.

References

  • Google Patents. (n.d.). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • Dong, S.-L., & Cheng, X. (2012). 3-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 68(2), o518. Retrieved from [Link]

  • Ferreira, A. R., et al. (2021). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Journal of Chemistry, 2021, 5566662. Retrieved from [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrothiophenol. Retrieved from [Link]

  • Clark, J. (2023). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Ramirez-Prada, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. Retrieved from [Link]

  • Nechaev, A. V., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6598. Retrieved from [Link]

  • JayChem. (2023, February 4). Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2 [Video]. YouTube. Retrieved from [Link]

  • Dahlbom, R., & Mollberg, R. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1222-1224. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes. Retrieved from [Link]

  • ResearchGate. (2010). Patent No. US 7,652,028 B2. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-methyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Dong, S.-L., & Cheng, X. (2012). 3-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o518. Retrieved from [Link]

  • Şahin, S., & Dege, N. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Bulgarian Chemical Communications, 55(3), 308-316. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. Retrieved from [Link]

  • International Journal of Research and Scientific Innovation. (2021). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Potential applications of 3-Methyl-4-nitrobenzenethiol in organic synthesis

[1]

Executive Summary

This compound (also known as 5-mercapto-2-nitrotoluene) is a specialized organosulfur intermediate characterized by a benzene core substituted with a thiol group at position 1, a methyl group at position 3, and a nitro group at position 4.[1][2] Unlike its ortho-substituted isomers used in benzothiazole synthesis, this para-nitrothiol serves as a critical scaffold for linear molecular extension .[1] Its unique substitution pattern—combining the nucleophilicity of the thiol, the electron-withdrawing nature of the nitro group, and the steric modulation of the methyl group—makes it a valuable building block in the synthesis of Targeted Protein Degraders (PROTACs) , sulfonamide bioisosteres , and high-performance adhesion promoters .

This guide details the synthesis, reactivity profile, and practical applications of this compound, providing validated protocols for its integration into complex organic frameworks.[1]

Chemical Profile & Reactivity

The reactivity of this compound is defined by the interplay between its three functional groups.

FeatureChemical ConsequenceSynthetic Utility
1-Thiol (-SH) High nucleophilicity; susceptible to oxidation.[1]Primary site for S-alkylation (thioether formation) and oxidation to sulfonyl chlorides.
4-Nitro (-NO₂) Strong electron-withdrawing group (EWG); deactivates ring.[1]Increases acidity of the thiol proton (

~5-6); serves as a latent amine via reduction.[1]
3-Methyl (-CH₃) Weak electron donor; steric bulk.[1]Provides metabolic stability (blocks benzylic oxidation at adjacent sites) and modulates solubility.[1]
Structural Analysis

The para relationship between the thiol and nitro groups precludes direct cyclization to benzothiazoles (which requires ortho positioning). Instead, this geometry favors bifunctional linker synthesis , where the thiol acts as a nucleophilic anchor and the nitro group serves as a distal attachment point after reduction to an aniline.

Synthesis of this compound

The most robust synthetic route utilizes 5-chloro-2-nitrotoluene as the starting material.[1] This approach leverages Nucleophilic Aromatic Substitution (

1
Protocol: Thiolation via Polysulfide Intermediate

Reaction Class: Nucleophilic Aromatic Substitution (

Starting Material:1

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve 5-Chloro-2-nitrotoluene (1.0 equiv) in Ethanol (20 volumes).

  • Nucleophile Generation: Add Sulfur (

    
    )  (0.15 equiv) and Sodium Hydroxide  (2.5 equiv) or Sodium Sulfide  (
    
    
    ) to generate the polysulfide nucleophile in situ.[1]
  • Reaction: Heat the mixture to reflux (

    
    C)  for 2–3 hours. The solution typically turns deep red/orange due to the formation of the nitrophenolate/thiophenolate species.
    
  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Pour into 10% HCl (excess) to quench and protonate the thiolate. Caution:

      
       gas may evolve; perform in a fume hood.
      
    • Extract with Ethyl Acetate .[3] Wash the organic layer with saturated brine.

    • Dry over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       and concentrate under reduced pressure.
      
  • Purification: The crude product (often a mixture of thiol and disulfide) can be reduced to the pure thiol using Zn/Acetic Acid or used directly if oxidative coupling is the next step.

Yield: Typical yields range from 75% to 85% .

SynthesisSM5-Chloro-2-nitrotoluene(CAS: 5367-28-2)InterIntermediate:Ar-S-S-Ar / Ar-S-SM->InterS8, NaOH, EtOHReflux, 2h (SNAr)ProdThis compound(Target)Inter->Prod1. HCl Quench2. Zn/AcOH (Optional Reduction)

Figure 1: Synthetic pathway transforming 5-chloro-2-nitrotoluene into this compound via nucleophilic aromatic substitution.[1]

Key Applications in Organic Synthesis[5]

A. Synthesis of Heterobifunctional Linkers (PROTACs)

In modern drug discovery, this compound is utilized to construct Proteolysis Targeting Chimeras (PROTACs) .[1] The thiol group provides a "soft" nucleophile for selective alkylation, while the nitro group is subsequently reduced to an aniline for amide coupling with E3 ligase ligands (e.g., Thalidomide derivatives).

Protocol: S-Alkylation (Thioether Formation)

  • Conditions: Dissolve thiol (1.0 equiv) and alkyl halide linker (1.1 equiv) in DMSO or DMF .

  • Base: Add

    
      (2.0 equiv). The use of Cesium Carbonate promotes the "Cesium Effect," enhancing the solubility and reactivity of the thiolate anion.
    
  • Reaction: Stir at 25–60°C for 2 hours.

  • Outcome: Quantitative conversion to the thioether, preserving the nitro group for later functionalization.

B. Sulfonamide & Sulfonyl Chloride Synthesis

Oxidation of the thiol group yields 3-methyl-4-nitrobenzenesulfonyl chloride , a versatile electrophile for creating sulfonamide libraries.[1]

  • Reagents:

    
     gas in AcOH/Water or 
    
    
    /
    
    
    .
  • Application: The resulting sulfonamides are bioisosteres for carboxylic acids and are found in inhibitors of the mSin3B protein (implicated in Huntington's disease).

C. Polymer & Material Science (Adhesion Promoters)

The compound serves as an adhesion promoter in rubber-to-metal bonding agents.[1] The thiol group binds strongly to metal surfaces (forming metal-thiolates), while the nitro/aromatic system interacts with the polymer matrix (polyurethane or olefinic rubber) via

1

Divergent Synthesis Workflow

The following diagram illustrates how this compound acts as a divergent node in synthesis.

Applicationscluster_0Pathway A: S-Alkylationcluster_1Pathway B: OxidationThiolThis compoundThioetherThioether Linker(PROTAC Precursor)Thiol->ThioetherR-X, Cs2CO3DMSOSulfonylSulfonyl ChlorideThiol->SulfonylCl2, AcOH/H2O(Oxidative Chlorination)AnilineFunctionalized AnilineThioether->AnilineFe/NH4Cl or H2/Pd(Nitro Reduction)SulfonamideSulfonamide(mSin3B Inhibitor)Sulfonyl->SulfonamideR-NH2, Pyridine

Figure 2: Divergent synthetic utility of this compound in pharmaceutical and material chemistry.[1]

Safety & Handling

  • Stench: Like all aromatic thiols, this compound possesses a potent, disagreeable odor.[1] All manipulations must occur in a well-ventilated fume hood.[1] Bleach (sodium hypochlorite) should be kept on hand to oxidize and neutralize any spills.[1]

  • Energetics: The combination of a nitro group and a reducing thiol group in the same molecule can be energetic. Avoid heating crude residues to dryness without testing for thermal stability.

  • Toxicity: Aromatic nitro compounds are potential mutagens and can be absorbed through the skin. Wear nitrile gloves and long-sleeved lab coats.[1]

References

  • Synthesis of this compound: Preparation of 3-Methyl 4-Nitrobenzenethiol from 5-Chloro-2-nitrotoluene.[1] US Patent 9,206,125 B2. (2015).[1] Link

  • Application in PROTAC/Linker Synthesis: Heterobifunctional compounds for targeted protein degradation.[3] WO Patent 2025/103502 A1. (2025).[1] Link

  • Adhesion Promoter Applications: Adhesive compositions containing aromatic nitro compounds. US Patent 3,880,810. (1975).[1] Link

  • Pharmaceutical Intermediates (mSin3B): Use of compound binding to mSin3B that specifically binds to neuron restrictive silencer factor (NRSF).[1] US Patent 9,206,125. Link

An In-Depth Technical Guide to 3-Methyl-4-nitrobenzenethiol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4-nitrobenzenethiol, a niche aromatic thiol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific compound, this document outlines a proposed synthetic pathway based on well-established organic chemistry principles, starting from the readily available precursor, 3-methyl-4-nitroaniline. The guide details a hypothetical, yet scientifically sound, step-by-step protocol for its synthesis via a Sandmeyer-type reaction. Furthermore, it predicts the expected physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) based on the analysis of structurally related compounds. Safety considerations and potential research applications, drawn from the known utility of similar nitroaromatic and thiol compounds, are also discussed, offering a valuable resource for researchers interested in exploring the chemistry and potential of this molecule.

Introduction

Aromatic thiols and their derivatives are a critical class of compounds in organic synthesis and drug discovery, valued for their unique reactivity and ability to participate in a wide range of chemical transformations. The presence of both a nucleophilic thiol group and other functional moieties on the benzene ring allows for the construction of complex molecular architectures. This compound, the subject of this guide, is a fascinating yet under-explored member of this family. The juxtaposition of the electron-donating methyl group and the electron-withdrawing nitro group, ortho and para to the thiol functionality respectively, is expected to impart distinct electronic properties and reactivity to the molecule.

While direct reports on the discovery and history of this compound are scarce, its structural components are well-represented in a variety of biologically active molecules and functional materials. Nitroaromatic compounds are known precursors for many pharmaceuticals, and the thiol group is a key feature in numerous enzyme inhibitors and antioxidants. This guide aims to bridge the information gap by providing a robust theoretical and practical framework for the synthesis and study of this promising compound.

Proposed Synthetic Pathway: The Sandmeyer Approach

The most logical and established method for the synthesis of an aromatic thiol from its corresponding aniline is the Sandmeyer reaction. This versatile reaction proceeds through a diazonium salt intermediate, which can then be converted to the desired thiol. The proposed synthesis of this compound commences with the commercially available 3-methyl-4-nitroaniline.

The overall transformation can be depicted as follows:

Synthesis_of_3_Methyl_4_nitrobenzenethiol reactant 3-Methyl-4-nitroaniline intermediate 3-Methyl-4-nitrobenzenediazonium salt reactant->intermediate Diazotization intermediate2 Xanthate Ester Intermediate intermediate->intermediate2 Reaction with Xanthate reagent1 NaNO₂, HCl 0-5 °C reagent2 Potassium Ethyl Xanthate (KEX) product This compound intermediate2->product Hydrolysis reagent3 Hydrolysis (e.g., NaOH, then H₃O⁺)

Figure 1: Proposed synthesis of this compound from 3-methyl-4-nitroaniline via a Sandmeyer reaction.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the Sandmeyer thiolation of anilines and should be optimized for this specific substrate.

PART 1: Diazotization of 3-Methyl-4-nitroaniline

  • Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-methyl-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cooled amine suspension. The addition rate should be controlled to keep the temperature below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (positive test with starch-iodide paper).

PART 2: Thiol Formation via Xanthate Intermediate

  • Preparation of Xanthate Solution: In a separate large beaker, dissolve potassium ethyl xanthate (1.2 eq) in water and cool the solution in an ice bath.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A thick, often colored, precipitate of the xanthate ester intermediate should form.

  • Decomposition of the Intermediate: Allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the xanthate ester. Nitrogen gas will be evolved during this step.

PART 3: Hydrolysis and Isolation of this compound

  • Base Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (e.g., 20% aqueous solution) until the mixture is strongly alkaline. Heat the mixture under reflux for 2-4 hours to hydrolyze the xanthate ester.

  • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) until the pH is acidic. The crude this compound will precipitate.

  • Purification: The crude product can be purified by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing the organic layer with water and brine. After drying over anhydrous sodium sulfate, the solvent can be removed under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.

Experimental_Workflow start Start: 3-Methyl-4-nitroaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization xanthate_reaction Reaction with Potassium Ethyl Xanthate diazotization->xanthate_reaction hydrolysis Base Hydrolysis (NaOH, reflux) xanthate_reaction->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Extraction & Purification acidification->extraction product Product: this compound extraction->product

Methodological & Application

Application Note: HPLC Method Development for 3-Methyl-4-nitrobenzenethiol (MNBT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) method development strategy for 3-Methyl-4-nitrobenzenethiol (MNBT) . Unlike simple aromatics, MNBT presents a dual challenge: the acidity of the nitro-thiol moiety and the oxidative instability of the thiol group.[1]

This guide moves beyond generic "cookie-cutter" recipes. It provides a stability-indicating protocol designed to separate MNBT from its primary degradation product (the disulfide dimer) and synthetic impurities.[1][2] The methodology prioritizes Direct Analysis under acidic conditions to suppress oxidation, with an optional derivatization workflow for high-sensitivity biological matrices.[1][2]

Physicochemical Profiling & Mechanistic Insight[1][2]

Before selecting a column, we must understand the molecule's behavior in solution.[1][2]

PropertyValue (Est.)Analytical Implication
Structure Aromatic ring, -NO₂, -CH₃, -SHUV Active: Strong absorption due to nitro-conjugation.[1][2]
pKa (-SH) ~4.5 - 5.5Acidity: The 4-nitro group is electron-withdrawing, significantly lowering the thiol pKa compared to thiophenol (pKa ~6.6).[1][2] At neutral pH, MNBT exists as a thiolate anion (

).[1][2]
LogP ~2.5 - 3.0Hydrophobicity: Suitable for Reverse Phase (RP-HPLC) on C18 or C8 columns.[1][2]
Stability LowOxidation:

.[1][2] The thiolate anion (

) oxidizes much faster than the neutral thiol (

).[1][2]
The "Acidic Lock" Strategy

To successfully analyze MNBT, we must "lock" the molecule in its protonated, neutral state.

  • pH < 3.0: Keeps the thiol protonated (

    
    ).[1][2] This increases retention on C18 columns and drastically slows down auto-oxidation.[1][2]
    
  • Chelators: Trace metals (

    
    , 
    
    
    
    ) catalyze disulfide formation.[1][2] EDTA is essential in the mobile phase or sample diluent.[1][2]

Method Development Logic Flow

The following decision tree outlines the scientific rationale for the chosen parameters.

MethodLogic Start Start: MNBT Analysis Matrix Matrix Evaluation Start->Matrix HighConc Drug Substance / API (High Conc > 10 µg/mL) Matrix->HighConc Purity/Assay BioFluid Biofluids / Trace (Low Conc < 1 µg/mL) Matrix->BioFluid PK/Metabolism Direct Direct RP-HPLC (Acidic pH) HighConc->Direct Deriv Derivatization (Ellman's / Bimanes) BioFluid->Deriv Oxidation Oxidation Control Direct->Oxidation MP Mobile Phase: pH 2.5 (0.1% Formic or Phosphate) Oxidation->MP Stabilize on Column Reductant Add TCEP/EDTA to Sample Diluent Oxidation->Reductant Stabilize in Vial

Figure 1: Decision matrix for selecting Direct Analysis vs. Derivatization based on sample concentration and matrix complexity.[1][2]

Protocol A: Direct Analysis (Recommended for Purity/Assay)[1]

This protocol is optimized for Drug Substance (API) release testing and synthetic intermediate tracking.[1][2] It avoids the complexity of derivatization by using strict pH control.[2]

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

mm, 3.5 µm
End-capping reduces secondary interactions with the nitro group.[1][2]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)Keeps MNBT protonated (

) for stability and peak shape.
Mobile Phase B Acetonitrile (ACN)ACN has lower UV cutoff than Methanol, crucial for detecting trace impurities.[2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Column Temp 30°CEnsures retention time reproducibility.[1][2]
Detection UV-Vis / DAD254 nm (Aromatic ring), 320 nm (Nitro-thiol charge transfer).[1][2]
Injection Vol 5 - 10 µLDependent on sensitivity requirements.[1][2]
Gradient Profile

Time (min) | %B

  • 0.0 | 10[1][2]

  • 10.0 | 90[1][2]

  • 12.0 | 90[1][2]

  • 12.1 | 10

  • 15.0 | 10 (Re-equilibration)

Sample Preparation (The "Secret Sauce")

Crucial Step: Standard solvents (MeOH/Water) contain dissolved oxygen that will degrade MNBT to its disulfide dimer within minutes.[1][2]

Preparation of Stabilized Diluent:

  • Degas 50:50 Water:Acetonitrile by sparging with Helium or Nitrogen for 10 mins.

  • Add EDTA (1 mM final concentration) to chelate metals.[1][2]

  • Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) at 1-5 mM.[1][2]

    • Why TCEP? Unlike DTT or Mercaptoethanol, TCEP is odorless, stable in acid, and does not interfere significantly with UV detection at 254 nm [1].[2]

Sample Workflow:

  • Weigh ~10 mg MNBT standard.[1][2]

  • Dissolve in 10 mL Stabilized Diluent .

  • Inject immediately.[1][2]

Protocol B: Derivatization (Trace/Biological Analysis)[1]

If analyzing MNBT in plasma or cellular lysate, direct detection is insufficient due to protein interference and low concentration.[1][2] We use N-Ethylmaleimide (NEM) to "cap" the thiol.[1][2]

Reaction Mechanism

[1]
Workflow
  • Sample: Mix 100 µL sample (e.g., plasma) with 100 µL Phosphate Buffer (pH 7.0).

  • Reagent: Add 50 µL NEM solution (10 mM in water).

  • Incubate: 20 minutes at Room Temperature.

  • Quench: Add 10 µL Formic Acid (to lower pH and stop reaction).

  • Analyze: Inject onto HPLC using Protocol A conditions (Gradient may need adjustment as the adduct is more hydrophobic).

Validation Parameters (ICH Q2 R1)

To ensure this method is "Trustworthy" and compliant, the following validation parameters must be assessed [2]:

Specificity (Stress Testing)

Force degradation to prove the method can separate MNBT from its breakdown products.

  • Oxidative Stress: Treat sample with 3%

    
    .[1][2] Expect a new peak (Disulfide) at a later retention time (more hydrophobic).[1][2]
    
  • Resolution (

    
    ):  Ensure 
    
    
    
    between MNBT and the Disulfide peak.
Linearity & Range
  • Prepare 5 levels (e.g., 80%, 90%, 100%, 110%, 120% of target concentration).

  • Acceptance:

    
    .[1][2]
    
Accuracy (Recovery)
  • Spike MNBT into the matrix (or placebo) at 3 levels.[1][2]

  • Acceptance: 98.0% - 102.0% recovery.[1][2]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Ghost Peak (RT > MNBT) Disulfide formation (Dimer).[1][2]Check TCEP/EDTA in diluent.[1][2] Ensure sample is not sitting in autosampler > 4 hours.
Peak Tailing Secondary silanol interactions.[1][2]Ensure pH is < 3.[1][2]0. Use a "Base Deactivated" (BDS) or high-coverage C18 column.[1][2]
Split Peaks Solvent mismatch.Sample diluent is too strong (too much ACN). Dilute sample with more water.[1][2]
Drifting Retention pH instability.[1][2]Nitro-thiols are sensitive to pH changes near their pKa.[1][2] Buffer the mobile phase (Phosphate/Formate) rather than just using acid additives.[2]

References

  • Getz, E. B., et al. (1999).[1][2] "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry, 273(1), 73-80.[1][2]

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • Rao, T.N., et al. (2014).[1][2] "Stability indicating HPLC method for the determination of Nitro-aromatic compounds." Journal of Chromatographic Science. (General reference for nitro-aromatic separation principles).

  • FDA Guidance for Industry. (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics."

Visualization: Sample Preparation Workflow

SamplePrep Weigh 1. Weigh MNBT (~10 mg) Dissolve 4. Dissolve Sample (Sonicate < 1 min) Weigh->Dissolve Solvent 2. Prepare Solvent (50:50 H2O:ACN) Stabilize 3. Add Stabilizers (1mM EDTA + 5mM TCEP) Solvent->Stabilize Stabilize->Dissolve Critical Step Filter 5. Filter (0.2 µm PTFE) Dissolve->Filter Inject 6. HPLC Injection (Immediate) Filter->Inject

Figure 2: Stabilized sample preparation workflow to prevent disulfide formation.

Sources

GC-MS analysis of 3-Methyl-4-nitrobenzenethiol reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-Methyl-4-nitrobenzenethiol (MNBT) presents a classic analytical paradox: the very reactivity that makes it a valuable intermediate (nucleophilic thiol group) renders it unstable under standard Gas Chromatography (GC) conditions.[1]

Direct injection of MNBT often yields erroneous data due to oxidative dimerization in the hot injection port, leading to the formation of Bis(3-methyl-4-nitrophenyl) disulfide.[1] This artifact is frequently misidentified as a reaction by-product.[1]

This guide provides a dual-protocol approach:

  • Rapid Screening (Direct Injection): For qualitative assessment, with strict artifact management.

  • Quantitative Profiling (Derivatization): The "Gold Standard" protocol using Silylation (BSTFA) to cap the thiol, preventing oxidation and ensuring mass spectral integrity.

Chemical Context & Reaction Pathways

Understanding the thermal behavior of MNBT is critical for method development. The thiol moiety (-SH) is susceptible to oxidation, particularly when catalyzed by the active sites in a GC liner or the presence of trace oxygen.[1]

Figure 1: Analytical Pathways of MNBT

Visualizing the competition between thermal degradation (artifact) and stabilization (derivatization).

MNBT_Pathways MNBT This compound (Analyte) Heat GC Injector (250°C + O2) MNBT->Heat Direct Injection BSTFA Derivatization (BSTFA + TMCS) MNBT->BSTFA Sample Prep Dimer Disulfide Dimer (Artifact) [Bis(3-methyl-4-nitrophenyl) disulfide] Heat->Dimer Oxidative Dimerization (-2H) TMS_Deriv TMS-Derivative (Stable Target) BSTFA->TMS_Deriv Silylation (-HF)

Caption: Figure 1. The analytical bifurcation. Direct injection risks converting the analyte into a disulfide artifact (Red), while silylation yields a thermally stable TMS-thioether (Green).[1]

Experimental Protocols

Protocol A: Rapid Screening (Direct Injection)

Use Case: Quick purity checks where quantification is not critical.

Critical Warning: You will likely observe a small peak for the disulfide dimer. Do not interpret this as an impurity in your starting material without verifying via Protocol B.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols.

  • Concentration: 0.5 mg/mL.

  • Inlet Conditions:

    • Mode: Split (20:1 or higher). High split flow sweeps the analyte onto the column faster, reducing residence time in the hot liner.

    • Liner: Ultra-Inert, deactivated wool liner (Essential to minimize active sites).

    • Temperature: 220°C (Keep as low as possible to volatilize without scorching).

Protocol B: Quantitative Derivatization (Silylation)

Use Case: Final product release, kinetic studies, or impurity profiling. This is the validated method.

Reagents:

  • BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).[1]

  • Solvent: Anhydrous Pyridine (Catalyst and acid scavenger).

Step-by-Step Workflow:

Deriv_Workflow Step1 1. Sample Preparation Dissolve ~2 mg sample in 0.5 mL Anhydrous Pyridine Step2 2. Reagent Addition Add 200 µL BSTFA + 1% TMCS (Excess reagent is crucial) Step1->Step2 Step3 3. Reaction Incubate at 65°C for 30 mins (Capping the -SH group) Step2->Step3 Step4 4. Analysis Direct injection of reaction mix (Avoid aqueous workup) Step3->Step4

Caption: Figure 2. Silylation workflow. The use of pyridine is essential to scavenge the HF byproduct and catalyze the silylation of the hindered thiol.

GC-MS Method Parameters

ParameterSettingRationale
Column DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase separates aromatics well.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.[1]
Oven Program 60°C (1 min hold)

20°C/min

300°C (5 min hold)
Rapid ramp preserves peak shape; high final temp elutes dimers.
Transfer Line 280°CPrevents condensation of high-boiling impurities.[1]
Ion Source EI (70 eV), 230°CStandard ionization.[1]
Scan Range 40 – 450 m/zCovers the monomer (169 amu) and potential dimer (~336 amu).

Data Interpretation & Mass Spectral Logic

Target Analyte: this compound (Underivatized)
  • MW: 169.19

  • Base Peak: Often m/z 169 (Molecular Ion) or m/z 136 ([M-SH]+).

  • Diagnostic Ions:

    • m/z 169: Molecular Ion (

      
      ). Look for the 
      
      
      
      isotope peak at m/z 171 (~4.5% abundance).
    • m/z 152: Loss of OH (

      
      ), common in nitro-aromatics (ortho effect, though less likely here unless rearrangement occurs).[1]
      
    • m/z 123: Loss of Nitro group (

      
      ).
      
Target Analyte: TMS-Derivative (Silylated)
  • MW: 241.3

  • Fragmentation:

    • m/z 241: Molecular Ion (

      
      ).
      
    • m/z 226: Loss of Methyl from TMS (

      
      ).[1] Very characteristic of TMS derivatives.
      
    • m/z 73: Trimethylsilyl cation (

      
      ). High abundance.
      
Artifact: Disulfide Dimer[1]
  • MW: ~336

  • Appearance: Elutes significantly later than the monomer.

  • Spectrum: Molecular ion at 336. Fragmentation often shows cleavage of the S-S bond, yielding ions similar to the monomer (m/z 168/169).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Ghost Peak (Dimer) Thermal oxidation in injector.[1]Switch to Protocol B (Derivatization). If already derivatizing, check reagent freshness (BSTFA hydrolyzes easily).
Tailing Peaks Active sites in liner interacting with -NO2 or -SH.[1]Replace liner with "Ultra-Inert" wool. Trim 10cm from column guard.
Low Response (TMS) Incomplete reaction.[1]Ensure Pyridine is anhydrous.[2] Increase reaction time to 60 mins.
Unknown High Mass Silylation of Nitro group?Rare. Nitro groups generally do not silylate under these conditions. Check for impurities in starting material.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Nitrobenzenethiol isomers. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Little, J. L.Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 1999.
  • National Institute of Standards and Technology (NIST). 3-Methyl-4-nitrophenol (Structural Analog) Data.[1] Retrieved from [Link]

Sources

Application Note & Protocol: Chemoselective Reduction of the Nitro Group in 3-Methyl-4-nitrobenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemoselective reduction of the nitro group in 3-Methyl-4-nitrobenzenethiol to synthesize 4-Amino-3-methylbenzenethiol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This application note details two robust protocols: a classic metal/acid reduction using iron and hydrochloric acid, and a milder catalytic transfer hydrogenation. The causality behind experimental choices, safety precautions, and analytical characterization are thoroughly discussed to ensure procedural success and safety.

Introduction

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a gateway to the corresponding anilines which are versatile building blocks.[1][2][3] this compound presents a unique challenge due to the presence of a sensitive thiol group, which is susceptible to oxidation and other side reactions under harsh conditions. The target product, 4-Amino-3-methylbenzenethiol, is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Therefore, a selective and high-yielding reduction protocol is of significant interest to researchers in drug development and chemical synthesis.

This guide explores two effective methods for this transformation: the Béchamp reduction using iron in an acidic medium, and a catalytic transfer hydrogenation approach. The choice of method often depends on the scale of the reaction, available equipment, and the tolerance of other functional groups in more complex substrates.

Reaction Mechanism & Reagent Selection

The reduction of a nitro group to an amine is a six-electron process. The exact mechanism can be complex and varies with the chosen reducing agent.

  • Iron and Hydrochloric Acid (Béchamp Reduction): This is a classic and cost-effective method for nitro group reduction.[1][3] Iron metal acts as the electron donor, and the reaction is carried out in the presence of an acid, typically hydrochloric acid, which generates the active reducing species in situ. The overall reaction can be summarized as:

    4 Fe(s) + R-NO2 + 10 H+ → R-NH3+ + 4 Fe2+ + 3 H2O

    The resulting anilinium salt is then neutralized with a base to yield the free amine. This method is generally robust and high-yielding.

  • Catalytic Transfer Hydrogenation: This method offers a milder alternative to metal/acid reductions and avoids the use of high-pressure hydrogen gas.[4] A hydrogen donor, such as ammonium formate or hydrazine, is used in conjunction with a metal catalyst, commonly palladium on carbon (Pd/C) or Raney nickel.[2][5] The catalyst facilitates the transfer of hydrogen from the donor to the nitro group. This method is often preferred for its high chemoselectivity and cleaner reaction profiles.

Safety Precautions

Working with thiols requires strict adherence to safety protocols due to their potent and unpleasant odor. [6][7][8]

  • Ventilation: All manipulations involving this compound and its product must be performed in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[9]

  • Odor Control: To neutralize the odor of thiols, a bleach solution (sodium hypochlorite) can be used to rinse glassware and contaminated surfaces. Reaction setups should include a bleach trap to scrub the effluent gas stream.

  • Reagent Handling: Nitroaromatic compounds can be toxic and should be handled with care.[9] Iron powder is flammable. Acids like HCl are corrosive.

Experimental Protocols

Protocol 1: Reduction with Iron and Hydrochloric Acid

This protocol is a robust and scalable method for the reduction of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Iron powder (<100 mesh)ReagentCommercially Available
Hydrochloric acid (HCl)37%Commercially Available
Ethanol (EtOH)ReagentCommercially Available
Sodium bicarbonate (NaHCO3)Saturated solutionIn-house preparation
Ethyl acetate (EtOAc)ReagentCommercially Available
Anhydrous magnesium sulfate (MgSO4)ReagentCommercially Available

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol (10 mL/g of substrate).

  • Addition of Iron: To the stirred solution, add iron powder (3.0 eq).

  • Initiation of Reaction: Heat the mixture to reflux (approximately 78 °C). Slowly add concentrated hydrochloric acid (0.5 eq) dropwise via an addition funnel over 30 minutes. The reaction is exothermic.

  • Reaction Monitoring: Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • To the residue, add water and ethyl acetate.

    • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-Amino-3-methylbenzenethiol. The product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Protocol 2: Catalytic Transfer Hydrogenation

This protocol offers a milder and often more selective method for the reduction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Palladium on carbon (10% Pd/C)CatalystCommercially Available
Ammonium formate (HCOONH4)≥97%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ReagentCommercially Available
Deionized waterIn-house
Anhydrous sodium sulfate (Na2SO4)ReagentCommercially Available

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and dissolve it in methanol (15 mL/g of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

  • Hydrogen Donor Addition: Add ammonium formate (4.0 eq) in portions to the stirred suspension at room temperature. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • To the residue, add deionized water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the desired product. Further purification can be achieved by column chromatography if needed.

Expected Yield: 90-98%

Data Presentation

ParameterProtocol 1 (Fe/HCl)Protocol 2 (Pd/C, HCOONH4)
Reaction Time 2-4 hours1-3 hours
Temperature Reflux (~78 °C)Room Temperature
Key Reagents Iron, Hydrochloric Acid10% Pd/C, Ammonium Formate
Solvent EthanolMethanol
Typical Yield 85-95%90-98%
Selectivity GoodExcellent
Scalability GoodModerate

Experimental Workflow and Diagrams

The general workflow for the reduction of this compound is depicted below.

experimental_workflow cluster_start Starting Material cluster_protocol1 Protocol 1: Fe/HCl cluster_protocol2 Protocol 2: Catalytic Transfer Hydrogenation cluster_end Product start This compound p1_reagents Fe, HCl, EtOH start->p1_reagents p2_reagents 10% Pd/C, HCOONH4, MeOH start->p2_reagents p1_reaction Reflux (2-4h) p1_reagents->p1_reaction p1_workup Filtration, Neutralization, Extraction p1_reaction->p1_workup end_product 4-Amino-3-methylbenzenethiol p1_workup->end_product p2_reaction Room Temp (1-3h) p2_reagents->p2_reaction p2_workup Filtration, Extraction p2_reaction->p2_workup p2_workup->end_product

Caption: Experimental workflow for the reduction of this compound.

Characterization of 4-Amino-3-methylbenzenethiol

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methyl group, the amine protons, and the thiol proton. The chemical shifts will differ from the starting material, notably the disappearance of the signals in the nitro-aromatic region and the appearance of the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): This will provide the molecular weight of the product, confirming the successful reduction.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the characteristic N-O stretching frequencies of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).

Conclusion

Both the iron/hydrochloric acid and catalytic transfer hydrogenation methods are effective for the chemoselective reduction of this compound. The choice of protocol will depend on the specific requirements of the synthesis, such as scale, sensitivity of other functional groups, and available resources. The catalytic transfer hydrogenation is generally milder and higher yielding, making it an excellent choice for laboratory-scale synthesis. The iron/acid method remains a viable and cost-effective option, particularly for larger-scale production. Proper safety precautions, especially regarding the handling of thiols, are paramount for a successful and safe experimental outcome.

References

  • Vertex AI Search. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
  • Academia.edu. (n.d.). (PDF)
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development.
  • MDPI. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • ResearchGate. (n.d.).
  • YouTube. (2015). Reduction of Nitro Groups.
  • ACS Publications. (2026). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ACS Publications. (2026). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • ACS Publications. (2012).
  • University of Rochester. (n.d.). Reagents & Solvents: How to Work with Thiols - Department of Chemistry.
  • ResearchGate. (2026). (PDF) Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon.
  • ScienceDirect. (2025).
  • SpectraBase. (n.d.). 4-Amino-3-methylphenol.
  • ACS Publications. (n.d.). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles.
  • SpringerLink. (2019).
  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 3-Methylbenzenethiol(108-40-7) 1H NMR.
  • ScholarWorks @ UTRGV. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.
  • University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
  • MDPI. (2026).
  • Bentham Science. (n.d.). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)
  • University College London. (2020). Thiols | Safety Services.
  • Bentham Science. (2024). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)
  • Google Patents. (n.d.). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
  • MDPI. (n.d.). Spherified Pd0.33Ni0.
  • IJCRT.org. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS.
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Application Note & Protocols: Polymerization of Monomers Derived from 3-Methyl-4-nitrobenzenethiol for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis and polymerization of monomers derived from 3-Methyl-4-nitrobenzenethiol. Recognizing the synthetic versatility of the thiol functional group and the electronic influence of the nitro substituent, we explore two primary polymerization pathways: (1) direct oxidative polymerization to yield poly(disulfide)s and (2) conversion to a thiophene-based monomer for subsequent metal-catalyzed cross-coupling polymerization. This document is intended for researchers, chemists, and materials scientists in both academic and industrial settings, particularly those focused on developing novel polymers for electronics, sensing, and drug delivery. We delve into the causality behind experimental choices, provide step-by-step protocols, and outline robust characterization and troubleshooting methodologies.

Introduction: Strategic Rationale

Polymers containing nitroaromatic moieties are of significant interest due to their unique electronic properties and their potential as precursors for highly functional materials. The electron-withdrawing nature of the nitro group can modulate the polymer backbone's electronic characteristics, enhancing properties relevant to organic electronics or creating recognition sites for chemosensing applications.[1] Specifically, polymers derived from this compound offer a platform to create materials with tailored solubility, processability, and functionality.

The thiol group is a critical functional handle that allows for diverse polymerization strategies. This guide will focus on two mechanistically distinct and powerful approaches:

  • Oxidative Polymerization: This method leverages the facile oxidation of thiols to form disulfide bonds, creating a linear poly(3-methyl-4-nitro-p-phenylene disulfide).[2] These polymers are of interest for applications requiring dynamic, reversible linkages, such as self-healing materials or drug delivery systems.

  • Thiophene-Based Polymerization: By converting the benzenethiol into a substituted thiophene monomer, we can access highly conjugated polythiophenes. Polythiophenes are a cornerstone class of conductive polymers used extensively in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).[3][4]

This document provides the foundational chemistry and practical protocols to empower researchers to synthesize and explore these promising classes of polymers.

Monomer Synthesis: this compound

Direct, well-documented procedures for the synthesis of this compound are not abundant in readily available literature. However, a robust synthesis can be designed based on established organosulfur chemistry, analogous to the preparation of similar compounds like 4-nitrothiophenol.[5] The proposed route begins with the commercially available and inexpensive precursor, 2-chloro-5-nitrotoluene.

Synthetic Rationale

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The nitro group strongly activates the aromatic ring towards nucleophilic attack, making the chloride a good leaving group. A sulfur nucleophile, such as sodium sulfide or thiourea followed by hydrolysis, can be used to introduce the thiol group. The thiourea method is often preferred as it helps to avoid the formation of undesired symmetrical diaryl sulfides by first forming a stable isothiouronium salt intermediate.

Proposed Synthetic Workflow Diagram

Precursor 2-Chloro-5-nitrotoluene Intermediate S-(2-Methyl-4-nitrophenyl)isothiouronium Chloride Salt Precursor->Intermediate SNAr Reaction Solvent: Ethanol Reagent1 Thiourea (Nucleophile) Reagent1->Intermediate Product This compound Intermediate->Product Hydrolysis & Acidification Reagent2 Base Hydrolysis (e.g., NaOH) Reagent2->Product cluster_initiation Initiation cluster_propagation Propagation Monomer R-SH + OH⁻ Thiolate R-S⁻ + H₂O Monomer->Thiolate -H₂O Radical R-S• Thiolate->Radical Oxidation (e.g., O₂, Catalyst) Radical2 R-S• Dimer R-S-S-R Radical2->Dimer Radical3 R-S• Radical3->Dimer Polymer Polymer R-S-(S-R)n-S-R Dimer->Polymer Further Coupling cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization (KCTP/GRIM) Thiol This compound NewMonomer 2-Bromo-3-(arylthio)thiophene Monomer Thiol->NewMonomer ThiophenePrecursor 2,3-Dibromothiophene ThiophenePrecursor->NewMonomer SNAr Reaction Grignard Grignard Formation (Monomer-MgBr) NewMonomer->Grignard Add i-PrMgCl Polymer Poly(3-arylthio)thiophene Grignard->Polymer Catalyst Ni(dppp)Cl₂ Catalyst Catalyst->Polymer

Sources

Quantitative Analysis of 3-Methyl-4-nitrobenzenethiol in Complex Matrices: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-Methyl-4-nitrobenzenethiol

This compound is an aromatic thiol compound of increasing interest in pharmaceutical and environmental sciences. Its structural motifs, a reactive thiol group and a nitroaromatic ring, suggest potential applications as a synthetic intermediate and possible biological activity. The accurate quantification of this analyte in complex matrices such as biological fluids (plasma, urine), and environmental samples is crucial for pharmacokinetic studies, toxicological risk assessment, and monitoring of environmental fate.

This technical guide provides a comprehensive overview and detailed protocols for the robust and sensitive quantification of this compound. We will delve into the rationale behind the chosen analytical strategies, addressing the inherent challenges associated with the analysis of reactive thiol compounds. The methodologies presented herein are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical principles.

Core Challenge: The Instability of the Thiol Group

The primary analytical challenge in the quantification of this compound is the high susceptibility of the thiol group to oxidation.[1][2] The sulfhydryl moiety can readily oxidize to form disulfide bridges, leading to an underestimation of the parent analyte.[1][2] This oxidative instability is often catalyzed by the presence of metal ions in the sample matrix and can be exacerbated by changes in pH and exposure to air during sample preparation.[3] Therefore, a critical aspect of any reliable analytical method for this compound is the immediate stabilization of the thiol group upon sample collection or during the initial stages of sample processing.

To address this, derivatization of the thiol group is highly recommended. Alkylating agents such as N-ethylmaleimide (NEM) react swiftly and specifically with the sulfhydryl group at physiological pH, forming a stable thioether bond.[1][4] This not only prevents oxidation but also improves the chromatographic properties of the analyte, leading to better peak shape and retention on reversed-phase columns.

Recommended Analytical Workflow: A Multi-faceted Approach

A robust analytical workflow for this compound in complex matrices involves a synergistic combination of efficient sample preparation, high-resolution chromatographic separation, and sensitive and selective detection. The recommended approach is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Complex Matrix (e.g., Plasma, Urine) Derivatization Thiol Derivatization (e.g., with NEM) Sample->Derivatization Stabilization Extraction Extraction (LLE or QuEChERS) Derivatization->Extraction Isolation Cleanup Sample Cleanup Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_Separation Reversed-Phase HPLC Evaporation->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Ionization & Fragmentation Quantification Quantification MS_Detection->Quantification Signal Processing

Caption: A generalized workflow for the quantitative analysis of this compound.

Detailed Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid matrices such as plasma and urine. LLE is a classic technique that partitions analytes based on their solubility in two immiscible liquid phases.[5]

Rationale: The choice of ethyl acetate as the extraction solvent is based on its ability to efficiently extract moderately polar organic compounds like the NEM-derivatized this compound, while minimizing the co-extraction of highly polar matrix components.[5]

Step-by-Step Methodology:

  • Sample Collection and Derivatization:

    • Collect 1 mL of the biological fluid (e.g., plasma, urine) in a clean polypropylene tube.

    • Immediately add 20 µL of a freshly prepared 100 mM N-ethylmaleimide (NEM) solution in a solvent compatible with the matrix (e.g., acetonitrile or methanol).

    • Vortex the sample for 30 seconds to ensure thorough mixing and allow it to react for 15 minutes at room temperature, protected from light.

  • Liquid-Liquid Extraction:

    • To the derivatized sample, add 3 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure intimate contact between the aqueous and organic phases.

    • Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete phase separation.

  • Analyte Recovery:

    • Carefully aspirate the upper organic layer (ethyl acetate) and transfer it to a clean tube.

    • Repeat the extraction (steps 2.2-2.3) with an additional 3 mL of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach to sample preparation that combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup.[6] It is particularly effective for complex solid or semi-solid matrices like homogenized tissue.

Rationale: This method is highly efficient in removing a broad range of matrix interferences, including lipids, pigments, and proteins, which are prevalent in tissue samples.[7][8] The use of C18 in the d-SPE step helps to remove non-polar interferences.[9]

Step-by-Step Methodology:

  • Sample Homogenization and Derivatization:

    • Weigh 1 g of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

    • Add 5 mL of water and 100 µL of a 100 mM NEM solution. Vortex thoroughly.

    • Allow the derivatization reaction to proceed for 15 minutes at room temperature.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg primary secondary amine (PSA), and 300 mg C18.

    • Vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Take a 1 mL aliquot of the cleaned supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analytical Method

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for separating moderately hydrophobic compounds like the NEM-derivatized this compound.[10][11][12] A C18 column provides excellent retention and separation based on the hydrophobicity of the analyte.[10][12] Tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[13][14]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6400 series)
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by infusion of the derivatized standard

Method Validation:

A comprehensive method validation should be performed according to established guidelines (e.g., FDA or ICH) to ensure the reliability of the analytical data. Key validation parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity and Range: A linear relationship between the analyte concentration and the instrument response over a defined range. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision), typically expressed as percent recovery and relative standard deviation (%RSD), respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the matrix under various storage and processing conditions.

Data Presentation: A Comparative Overview

The following tables provide a hypothetical summary of expected quantitative data for the analysis of this compound in plasma and tissue, based on the described protocols.

Table 1: HPLC-MS/MS Method Performance

ParameterExpected Value
Retention Time~ 4.5 min
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
LOD~ 0.05 ng/mL
LOQ~ 0.1 ng/mL

Table 2: Sample Preparation Recovery and Matrix Effects

MatrixExtraction MethodRecovery (%)Matrix Effect (%)
PlasmaLLE85 - 95< 15
TissueQuEChERS80 - 90< 20

Visualization of Key Processes

Derivatization_Reaction cluster_0 Derivatization of this compound Analyte This compound (unstable) Product Stable Thioether Adduct Analyte->Product + NEM NEM N-ethylmaleimide (Derivatizing Agent) NEM->Product

Caption: The derivatization reaction to stabilize the thiol group.

LLE_Principle Principle of Liquid-Liquid Extraction cluster_analyte Analyte (Derivatized) cluster_interferences Polar Interferences Aqueous Aqueous Phase (Derivatized Sample) Organic Organic Phase (Ethyl Acetate) Aqueous->Organic Partitioning Analyte_aq Analyte Analyte_org Analyte Analyte_aq->Analyte_org High Affinity for Organic Phase Interference_aq Remains in Aqueous Phase

Caption: Partitioning of the analyte during Liquid-Liquid Extraction.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust framework for the quantitative analysis of this compound in complex biological matrices. The key to a successful analysis lies in the immediate stabilization of the reactive thiol group through derivatization, followed by a well-optimized sample preparation and a sensitive LC-MS/MS detection method. By understanding the principles behind each step, researchers can adapt and further optimize these methods for their specific applications. Future work may involve the development of high-throughput sample preparation methods, such as automated solid-phase extraction, and the exploration of alternative derivatizing agents to further enhance sensitivity and stability.

References

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available at: [Link]

  • Stability of thiols in an aqueous process flavoring. PubMed. Available at: [Link]

  • Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. PMC. Available at: [Link]

  • 6.5: Oxidation of Thiols. Chemistry LibreTexts. Available at: [Link]

  • Thiol Oxidation for Chemists. Scribd. Available at: [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padova. Available at: [Link]

  • Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum: Concordia University Research Repository. Available at: [Link]

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • Investigation of a QuEChERS Based Method for Determination of Polycyclic Aromatic Hydrocarbons in Rat Plasma by GC/MS. ResearchGate. Available at: [Link]

  • Aromatic Thiols and Their Derivatives. Springer. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. NIH. Available at: [Link]

  • Supporting Information AuCl-Mediated Selective Cysteine Modification of Peptides and Proteins Using Allenes. pubs.acs.org. Available at: [Link]

  • Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. Royal Society of Chemistry. Available at: [Link]

  • Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. Available at: [Link]

  • Extraction Protocol for Polar Solvents. University of Rochester. Available at: [Link]

  • 03.03 Oxidation Reactions of Thiols. YouTube. Available at: [Link]

  • Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. ScienceDirect. Available at: [Link]

  • Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides. ResearchGate. Available at: [Link]

  • Investigation of a QuEChERS-Based Method for Determination of Polycyclic Aromatic Hydrocarbons in Rat Plasma by GC-MS. PubMed. Available at: [Link]

  • A fresh look at the structure of aromatic thiols on Au surfaces from theory and experiment. AIP Publishing. Available at: [Link]

  • Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. Available at: [Link]

  • 14 Principles of Reversed Phase HPLC. YouTube. Available at: [Link]

  • Proteomic and mass spectroscopic quantitation of protein S-nitrosation differentiates NO-donors. PubMed. Available at: [Link]

  • Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. PubMed. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]

  • Reversed-phase chromatography. Wikipedia. Available at: [Link]

  • Determination of Polycyclic Aromatic Hydrocarbons in Edible Seafood by QuEChERS-Based Extraction and Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • QuEChERS Method Development for Bio-monitoring of low molecular weight polycyclic aromatic hydrocarbons in South African carp fish using hplc-fluorescence: an initial assessment. Royal Society of Chemistry. Available at: [Link]

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Derivatization of 3-Methyl-4-nitrobenzenethiol for enhanced detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3-Methyl-4-nitrobenzenethiol (MNBT) for Enhanced Detection

Executive Summary

This compound (MNBT) presents a unique analytical challenge compared to aliphatic thiols (e.g., cysteine, glutathione). Its electron-deficient aromatic ring, driven by the para-nitro group, significantly lowers the pKa of the thiol moiety, rendering it highly acidic but nucleophilically "soft." Standard thiol derivatization protocols designed for alkyl thiols (typically performed at pH 8.0–9.[1]0) often lead to rapid oxidation or reagent hydrolysis when applied to MNBT.[1]

This Application Note provides optimized protocols for the derivatization of MNBT, focusing on N-ethylmaleimide (NEM) for LC-MS stability and Monobromobimane (mBBr) for high-sensitivity fluorescence detection. These methods leverage the specific electronic properties of MNBT to achieve lower limits of detection (LOD) and superior adduct stability.

Chemical Context & Mechanistic Insight

The "Acidic Thiol" Trap

Unlike alkyl thiols (pKa ~8.5–10.5), MNBT possesses a pKa estimated between 5.2 and 5.8 [1, 2]. The strong electron-withdrawing nitro group stabilizes the thiolate anion (


) through resonance.
  • Implication for Protocol: At pH 7.0, MNBT is >95% ionized.[1] Increasing the pH to 8.0 or 9.0 (common for Ellman’s reagent) is unnecessary and detrimental, as it accelerates the hydrolysis of sensitive reagents like bimanes or maleimides without increasing the reactivity of the analyte.

  • Strategic Adjustment: Reactions should be conducted in slightly acidic to neutral buffers (pH 6.0–7.0). This ensures the thiol is ionized while suppressing the ionization of competing amines and reducing reagent degradation.

Reaction Pathways

ReactionPathways MNBT This compound (Analyte) Thiolate Thiolate Anion (Ar-S⁻) MNBT->Thiolate Ionization (pH > 5.5) Adduct_A Thioether Adduct (Stable for LC-MS) Thiolate->Adduct_A + NEM (Michael Addition) Adduct_B Fluorescent Adduct (λex 395nm / λem 480nm) Thiolate->Adduct_B + mBBr (Nucleophilic Substitution) NEM N-ethylmaleimide (Reagent A) NEM->Adduct_A mBBr Monobromobimane (Reagent B) mBBr->Adduct_B

Figure 1: Reaction pathways for MNBT.[1] The acidic nature of MNBT allows efficient ionization at mild pH, facilitating reaction with Michael acceptors (NEM) or alkylating agents (mBBr).

Method Selection Guide

Select the derivatization strategy based on your detection platform and sensitivity requirements.[1]

FeatureMethod A: NEM Alkylation Method B: Bimane Fluorescence Method C: Ellman's (DTNB)
Primary Application LC-MS / LC-MS/MSHPLC-FLD (Fluorescence)UV-Vis Spectrophotometry
Mechanism Michael AdditionNucleophilic Substitution (

)
Disulfide Exchange
Target pH 6.0 – 7.07.0 – 7.57.0 – 8.0
Sensitivity (LOD) High (Femtomole range)Very High (Attomole range)Moderate (Micromolar)
Stability Excellent (Permanent thioether)Good (Light sensitive)Moderate (Reversible)
Interferences Minimal (Specific at pH 6)Excess reagent fluoresces (requires separation)Colored samples, other thiols

Protocol A: Stabilization for LC-MS (NEM Derivatization)

Purpose: To permanently "cap" the reactive thiol group, preventing disulfide formation (dimerization) and improving ionization efficiency in Mass Spectrometry.

Reagents Required:
  • Buffer: 50 mM Ammonium Acetate, pH 6.0 (Volatile, MS-compatible).

  • Reagent: N-ethylmaleimide (NEM), 50 mM in Isopropanol.[1]

  • Quench: 1% Formic Acid.[1]

Step-by-Step Procedure:
  • Sample Preparation: Dissolve the sample containing MNBT in the Ammonium Acetate buffer.

    • Note: If MNBT is trapped in a protein matrix, perform protein precipitation after derivatization to capture the total thiol content.

  • Reagent Addition: Add the NEM solution to the sample at a 10:1 molar excess relative to the estimated total thiol content.

    • Expert Tip: For trace analysis where concentration is unknown, add NEM to a final concentration of 5 mM.[1]

  • Incubation: Vortex briefly and incubate at Room Temperature for 15 minutes .

    • Why? Although NEM reacts with alkyl thiols in seconds, the steric hindrance of the ortho-methyl group and the reduced nucleophilicity of the nitro-thiolate require slightly longer contact time [3, 4].

  • Quenching: Stop the reaction by adding 1% Formic Acid (equal volume) or adjusting pH < 3.0.

    • Mechanism:[2][3][4] Acidification protonates any remaining thiolates and hydrolyzes excess maleimide over time, though the thioether adduct remains stable.

  • Analysis: Inject directly onto LC-MS (C18 column).[1]

    • Mass Shift: Monitor for the parent mass + 125.13 Da (NEM adduct).[1]

Protocol B: High-Sensitivity HPLC-FLD (mBBr Derivatization)

Purpose: To attach a highly fluorescent tag for trace-level detection. Monobromobimane (mBBr) is non-fluorescent until it reacts with a thiol, minimizing background noise.[1]

Reagents Required:
  • Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.4 (containing 1 mM EDTA to chelate metal ions that catalyze oxidation).

  • Reagent: Monobromobimane (mBBr), 10 mM in Acetonitrile (Protect from light!).

  • Stop Solution: 10% Methanesulfonic acid or 10% Acetic Acid.[1]

Step-by-Step Procedure:
  • Preparation: In an amber microcentrifuge tube, mix 100 µL of sample (in Buffer pH 7.4) with 10 µL of mBBr reagent.

  • Reaction: Incubate in the dark at 40°C for 20 minutes .

    • Critical: Unlike NEM, mBBr requires a substitution reaction (

      
      ).[1] The electron-withdrawing nitro group on MNBT makes the sulfur a poorer nucleophile, so slight heating ensures quantitative conversion [5].
      
  • Stopping: Add 10 µL of Stop Solution.

    • Result: This stabilizes the fluorescent adduct and prevents post-column side reactions.[1]

  • Separation: Analyze via HPLC with Fluorescence Detection.

    • Excitation: 394 nm

    • Emission: 480 nm

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: Gradient of Water/Acetonitrile with 0.1% TFA.[1] The hydrophobic MNBT-Bimane adduct will elute later than hydrophilic thiols (like glutathione).[1]

Workflow Decision Tree

Workflow Start Start: MNBT Sample ConcCheck Is concentration < 1 µM? Start->ConcCheck HighConc No (Bulk/QC) ConcCheck->HighConc High Conc LowConc Yes (Trace/Bio) ConcCheck->LowConc Trace Method_C Method C: Ellman's (Quick, Low Specificity) HighConc->Method_C MS_Avail Is MS available? LowConc->MS_Avail Method_A Method A: NEM (Structural Confirmation) MS_Avail->Method_A Yes Method_B Method B: mBBr (Max Sensitivity) MS_Avail->Method_B No (Use FLD)

Figure 2: Decision matrix for selecting the optimal derivatization protocol based on sample concentration and available instrumentation.

Validation & Troubleshooting

Validation Parameters
  • Specificity: Inject a "Reagent Blank" (Buffer + Reagent) to identify system peaks. mBBr hydrolyzes slowly to form a fluorescent byproduct; ensure your gradient separates this from the MNBT-adduct.[1]

  • Recovery: Spike MNBT into your matrix before derivatization.[1] Due to the nitro group, MNBT can bind non-specifically to proteins.[1] If recovery is low (<80%), include 0.1% SDS in the lysis/reaction buffer (compatible with mBBr, but requires cleanup for MS).

Common Issues
SymptomProbable CauseCorrective Action
Low Signal (mBBr) Incomplete reaction due to low nucleophilicity.[1]Increase reaction temp to 50°C or pH to 7.8 (do not exceed pH 8.0).
Double Peaks (LC-MS) Incomplete alkylation or disulfide formation.[1]Ensure NEM is in 10x excess.[1][4] Check if sample was oxidized prior to derivatization.[1] Add TCEP to reduce disulfides before adding NEM.[1]
Precipitation MNBT is hydrophobic.[1]Ensure organic solvent content (ACN/MeOH) in the reaction mixture is at least 20%.[1]

References

  • PubChem. (2025).[1][5] 4-Nitrobenzenethiol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • NIST. (2025). Mass Spectrometry Data Center: Thiol Derivatization. Available at: [Link]

  • MDPI. (2025). An HPLC-automated Derivatization for Glutathione and Related Thiols. Available at: [Link]

Sources

Application Note: Corrosion Inhibition Efficacy of 3-Methyl-4-nitrobenzenethiol (MNBT)

[1][2]

Executive Summary

This application note details the protocol for evaluating 3-Methyl-4-nitrobenzenethiol (MNBT) as a high-performance corrosion inhibitor. Unlike simple alkanethiols, MNBT integrates a "push-pull" aromatic system: the thiol (-SH) group facilitates strong chemisorption onto metal surfaces (Cu, Fe, Au), the nitro (-NO₂) group enhances electronic barrier properties via dipole alignment, and the methyl (-CH₃) group increases hydrophobicity and steric packing density. This guide provides a standardized methodology for solution preparation, electrochemical validation (EIS/Tafel), and surface characterization to quantify inhibition efficiency (

Chemical Rationale & Mechanism[3][4]

The efficacy of MNBT relies on the formation of a Self-Assembled Monolayer (SAM). The molecular design targets two critical failure modes of traditional inhibitors: desorption and permeability .

  • Anchoring (Chemisorption): The sulfur atom forms a coordinate covalent bond with metal cations (e.g.,

    
     or 
    
    
    ), displacing surface-adsorbed water molecules.[1]
  • Electronic Shielding: The electron-withdrawing nitro group (

    
    ) at the para position (relative to thiol) creates a surface dipole that repels aggressive anions (like 
    
    
    ) in the double layer.
  • Hydrophobic Barrier: The methyl group at the meta position disrupts the ingress of water and oxygen without compromising the

    
     stacking of the benzene rings, optimizing the film's packing density.
    
Figure 1: Mechanistic Pathway of MNBT Adsorption

MNBT_Mechanismcluster_effectsSubstituent EffectsSolutionMNBT in Solution(Solvated)DiffusionDiffusion toMetal InterfaceSolution->DiffusionMass TransferPhysisorptionPhysisorption(Van der Waals / Electrostatic)Diffusion->PhysisorptionRapid EquilibriumChemisorptionChemisorption(S-Metal Bond Formation)Physisorption->ChemisorptionDehydration (-H2O)SAM_FormationSAM Organization(Lateral Pi-Pi Stacking)Chemisorption->SAM_FormationSlow ReorganizationInhibitionCorrosion Inhibition(Anodic/Cathodic Blockade)SAM_Formation->InhibitionBarrier EffectNitroNitro (-NO2)Repels Anions (Cl-)SAM_Formation->NitroMethylMethyl (-CH3)Hydrophobic ExclusionSAM_Formation->Methyl

Caption: Step-wise adsorption mechanism of MNBT, highlighting the transition from physisorption to a stable, ordered Self-Assembled Monolayer (SAM).

Experimental Protocol

Materials & Reagents[2][5]
  • Inhibitor: this compound (>97% purity).[1]

  • Solvent: Ethanol (Absolute) or Methanol for stock solution; 1M HCl or 3.5% NaCl for corrosive media.[1]

  • Substrate: Copper coupons (99.9%) or Mild Steel (C1010).[1]

  • Equipment: Potentiostat/Galvanostat (e.g., Gamry, Metrohm Autolab) equipped with FRA module.

Solution Preparation (Critical Step)

MNBT has limited solubility in pure aqueous acid.[1] A stock solution method is required to prevent precipitation.[1]

  • Stock Solution (10 mM): Dissolve accurately weighed MNBT in 100% Ethanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Test Solutions: Aliquot the stock solution into the corrosive blank (e.g., 1M HCl) to achieve concentrations of 0.1, 0.5, 1.0, 2.0, and 5.0 mM .

    • Note: Maintain a constant Ethanol:Water ratio (e.g., 5% v/v) across all blanks and test solutions to eliminate solvent effects.

Electrode Pre-treatment

Reproducibility depends entirely on surface uniformity.[1]

  • Abrasion: Wet polish coupons sequentially with SiC paper (400, 800, 1200, 2000 grit).

  • Degreasing: Rinse with acetone, then ethanol, then deionized water.[1]

  • Activation:

    • For Copper: Dip in dilute

      
       for 2 seconds to remove air-formed oxides.[1]
      
    • For Steel: Immediate immersion in test solution after drying to prevent flash rust.[1]

Electrochemical Characterization Workflow

Figure 2: Electrochemical Testing Workflow

EC_WorkflowStartOCP Stabilization(30-60 mins)EISEIS Measurement(100 kHz - 10 mHz)Start->EISStable E_corrTafelPotentiodynamicPolarization(±250 mV vs OCP)EIS->TafelNon-destructive firstAnalysisData Fitting &Efficiency CalcTafel->Analysis

Caption: Sequential workflow ensuring non-destructive Impedance (EIS) testing precedes destructive Polarization (Tafel) scans.

Electrochemical Impedance Spectroscopy (EIS)

EIS separates the solution resistance (


  • Setup: 3-electrode cell (WE: Metal, CE: Platinum mesh, RE: Ag/AgCl or SCE).

  • Parameters:

    • Frequency Range:

      
       to 
      
      
      .[1]
    • Amplitude:

      
       RMS (AC perturbation).[1]
      
    • Bias: Open Circuit Potential (OCP).[1]

  • Data Fitting: Use a Randles Circuit (

    
    ) or a Modified Randles with Warburg impedance if diffusion is observed.
    

Calculation of Inhibition Efficiency (


):



Potentiodynamic Polarization (Tafel)

Determines the corrosion current density (

  • Parameters:

    • Scan Range:

      
       vs. OCP.
      
    • Scan Rate:

      
       (Slow scan reduces capacitive charging noise).[1]
      
  • Analysis: Extrapolate the linear Tafel regions to

    
    .
    

Calculation of Inhibition Efficiency (


):

Data Presentation & Interpretation

Expected Data Trends

The following table summarizes the expected response of a successful MNBT application on Copper in 1M HCl.

ParameterBlank (1M HCl)MNBT (Low Conc.)[1]MNBT (High Conc.)[1][2]Interpretation

(V)
-0.240-0.230-0.225Slight anodic shift (<85mV) implies mixed-type inhibition.[1]

(

)
150.045.05.2Significant reduction indicates strong adsorption.[1]

(

)
2509004500Higher resistance = denser SAM formation.[1]

(

)
804515Decrease confirms water displacement by MNBT.[1]

(%)
-~70%>95%Target efficiency for industrial viability.
Adsorption Isotherm Analysis

To validate the mechanism, plot



  • Linearity (

    
    ):  Confirms monolayer adsorption.[1]
    
  • Slope: Should be near 1.

  • Gibbs Free Energy (

    
    ):  Calculated from the intercept (
    
    
    ).
    • 
      : Physisorption.[1]
      
    • 
      : Chemisorption (Expected for MNBT due to Thiol-Metal bond).[1]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Inhibition Efficiency Oxidation of Thiol (-SH to -S-S-)Prepare solutions fresh; purge with

gas to de-aerate.[1]
Noisy Tafel Plots Electrode surface roughnessRe-polish to mirror finish (2000 grit + alumina slurry).[1]
Precipitation Solubility limit exceededIncrease Ethanol ratio or add surfactant (e.g., SDS) if compatible.[1]
Inductive Loop in EIS Adsorption/Desorption instabilityAllow longer OCP stabilization (>1 hour).

References

  • Adsorption Kinetics of p-Nitrobenzenethiol SAMs: Title: Adsorption Kinetics of p-Nitrobenzenethiol Self-Assembled Monolayers on a Gold Surface. Source: Langmuir (ACS Publications).[1] URL:[Link]

  • Aromatic Thiols on Copper: Title: Durable Cu corrosion inhibition in acidic solution by SAMs of Benzenethiol.[1][3] Source: Journal of Electroanalytical Chemistry.[1][3] URL:[Link]

  • EIS Protocols for Corrosion: Title: Electrochemical Impedance Spectroscopy (EIS) - A Tutorial.[1] Source: ACS Measurement Science Au.[1] URL:[Link]

  • ASTM Standard G106-89: Title: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.[1] Source: ASTM International.[1] URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Methyl-4-nitrobenzenethiol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven framework for the purification of crude 3-Methyl-4-nitrobenzenethiol. It is designed for researchers, scientists, and drug development professionals seeking to achieve high purity for this critical reagent. We will move beyond simple procedural steps to address the underlying principles and troubleshoot common issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial inquiries regarding the purification of this compound.

Q1: What is the primary goal of recrystallizing crude this compound?

The primary goal is to remove process-related impurities. These often include unreacted starting materials (e.g., 3-methyl-4-nitroaniline or nitrated m-cresol isomers), side-products, and, most commonly, the corresponding disulfide, bis(3-methyl-4-nitrophenyl) disulfide, which forms readily through oxidation of the thiol group.

Q2: What is the expected melting point of pure this compound?

While specific data for this compound is not widely published, the structurally similar compound 4-Nitrobenzenethiol has a sharp melting point of 79–80 °C.[1] A pure sample of this compound should exhibit a similarly sharp melting point. A broad melting range is a key indicator of impurity.

Q3: Which solvent is the best starting point for recrystallization?

Ethanol is an excellent initial choice. Nitroaromatic compounds are typically polar, and following the "like dissolves like" principle, polar solvents like alcohols are effective.[2] this compound exhibits good solubility in hot ethanol and significantly lower solubility at room temperature or below, which is the ideal characteristic for a recrystallization solvent.

Q4: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the melting point of the impure solid is lower than the boiling point of the chosen solvent, or if the solution is cooled too rapidly.[2] To resolve this, re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.

Q5: The thiol has a very strong, unpleasant odor. Are there specific handling precautions I should take?

Yes. Thiols are known for their potent odors.[3] All manipulations should be conducted in a well-ventilated chemical fume hood. Glassware that comes into contact with the thiol should be decontaminated by rinsing with a bleach solution or an oxidizing agent to neutralize the odor.

Section 2: In-Depth Troubleshooting Guide

This guide is structured to provide clear, actionable solutions to specific problems encountered during the recrystallization process.

Problem/Symptom Potential Cause(s) Expert-Recommended Solution(s)
No Crystals Form Upon Cooling 1. Excess Solvent: The most common cause. The solution is not supersaturated enough for nucleation to occur.1. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Allow the reduced-volume solution to cool again. Repeat until crystals form upon cooling.
2. Supersaturation: The solution has cooled below its saturation point but lacks a nucleation site to initiate crystal growth.2. Induce Crystallization:     a) Scratch Method: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites.     b) Seeding: If available, add a single, tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.
"Oiling Out" - Formation of a Liquid Layer 1. High Impurity Level: Significant impurities can depress the melting point of the mixture below the solution temperature.1. Dilute and Cool Slowly: Reheat the mixture until homogeneous. Add 5-10% more solvent to lower the saturation point. Insulate the flask (e.g., with glass wool) to ensure very slow cooling, which favors ordered crystal lattice formation over liquid separation.
2. Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of the compound.2. Change Solvents: Switch to a solvent with a lower boiling point. Alternatively, employ a mixed-solvent system (see Protocol 2).
Low Yield of Recovered Crystals 1. Premature Crystallization: The compound crystallized on the filter paper or in the funnel during hot filtration.1. Keep it Hot: Preheat the filtration apparatus (funnel, filter flask) with hot solvent or in an oven before filtration. Perform the hot filtration step as quickly as possible.
2. Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent redissolves the product.2. Minimal Cold Wash: Wash the crystals with a minimal amount of ice-cold recrystallization solvent. The cold temperature minimizes the solubility of your product.
3. High Solubility in Cold Solvent: The chosen solvent, while effective, still dissolves a significant amount of product even at 0-4 °C.3. Optimize Solvent System: Consider a mixed-solvent system where the compound is less soluble (e.g., ethanol/water). Also, cool the filtrate (mother liquor) in an ice bath to recover a second crop of crystals, which can be assessed for purity separately.
Purified Crystals are Still Colored (Yellow/Orange) 1. Colored Impurities: The disulfide, bis(3-methyl-4-nitrophenyl) disulfide, is often yellow or orange and can co-crystallize if present in high concentrations.1. Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. Charcoal will adsorb colored impurities. Use sparingly, as it can also adsorb the desired product.
2. Oxidation During Process: The thiol may have oxidized to the disulfide during the heating process.2. Inert Atmosphere: While not always necessary, performing the recrystallization under an inert atmosphere (Nitrogen or Argon) can prevent oxidation.[4] This is particularly important if the process requires prolonged heating.

Section 3: Experimental Protocols & Methodologies

These protocols provide a validated, step-by-step approach to the purification process.

Protocol 1: Optimal Solvent System Selection

The ideal solvent should dissolve the compound completely when hot but sparingly when cold.

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Testing: To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature. Observe solubility. A suitable solvent will not dissolve the compound well at this stage.

  • Heating: Gently heat the test tubes that showed poor solubility. The ideal solvent will fully dissolve the compound at or near its boiling point.

  • Cooling: Allow the successful tubes to cool to room temperature, then place them in an ice-water bath. Abundant crystal formation indicates an excellent solvent choice.

  • Evaluation: Ethanol or an ethanol/water mixture is often found to be optimal for compounds of this type.

Data Presentation: Solvent Suitability Profile
SolventPolaritySuitability RationaleExpected Outcome
Ethanol PolarHigh solubility when hot, low solubility when cold. A classic choice for polar aromatic compounds.Excellent. High recovery of pure crystals expected.
Methanol PolarSimilar to ethanol, but its lower boiling point can be advantageous if oiling out is an issue.Good. May require slightly less solvent than ethanol.
Water Very PolarThe compound is likely sparingly soluble even in hot water.Poor (as a single solvent). Excellent as an anti-solvent in a mixed system with ethanol.
Toluene Non-polarUnlikely to dissolve the polar target compound effectively.Poor. May be useful for washing away non-polar impurities.
Heptane/Hexane Non-polarInsoluble.Poor (as a primary solvent). Can be used as an anti-solvent, but an ethanol/water system is generally more reliable.
Protocol 2: Standard Recrystallization using a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate in a fume hood.

  • Achieve Saturation: Add more ethanol in small portions until the solid just dissolves completely at the boiling point. It is critical to use the minimum amount of hot solvent required.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove impurities.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer to a watch glass for final drying. Confirm purity by melting point analysis.

Section 4: Visualization of Workflows

Diagram 1: Experimental Workflow for Recrystallization

This diagram outlines the logical steps of the purification process.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent charcoal 2. Add Charcoal (Optional, for color) dissolve->charcoal hot_filter 3. Hot Filter (To remove insolubles) charcoal->hot_filter cool 4. Cool Slowly (To form crystals) hot_filter->cool ice_bath 5. Ice Bath (To maximize yield) cool->ice_bath vac_filter 6. Vacuum Filter (Collect crystals) ice_bath->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry analyze 9. Analyze Purity (e.g., Melting Point) dry->analyze G cluster_no_xtal cluster_oil start Problem Encountered no_xtal No Crystals Formed start->no_xtal oil_out Compound 'Oiled Out' start->oil_out cause_solvent Cause: Too much solvent? no_xtal->cause_solvent sol_evap Solution: Reduce solvent volume cause_solvent->sol_evap Yes cause_super Cause: Supersaturated? cause_solvent->cause_super No sol_induce Solution: Scratch or Seed cause_super->sol_induce Yes cause_cool Cause: Cooled too fast? oil_out->cause_cool sol_slow Solution: Reheat, add solvent, cool very slowly cause_cool->sol_slow Yes cause_mp Cause: Solvent BP > Compound MP? cause_cool->cause_mp No sol_solvent Solution: Change solvent cause_mp->sol_solvent Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

Section 5: Safety & Handling

Compound-Specific Hazards:

  • Thiols: this compound possesses a strong, unpleasant odor characteristic of thiols. It is an irritant.

  • Nitroaromatics: Nitroaromatic compounds are classified as toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to avoid inhalation of vapors and odor exposure.

  • Waste Disposal: Dispose of all chemical waste, including filtrate and contaminated materials, in appropriately labeled hazardous waste containers according to your institution's guidelines.

  • Decontamination: Clean any spills and decontaminate glassware immediately with a 10% bleach solution to oxidize the thiol and neutralize the odor.

References

  • Wikipedia. 4-Nitrothiophenol.[Link]

  • UCL Safety Services. Thiols.[Link]

  • Mettler Toledo. Oiling Out in Crystallization.[Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations.[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]

  • Google Patents.
  • ResearchGate. How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?[Link]

Sources

Troubleshooting peak tailing in HPLC analysis of 3-Methyl-4-nitrobenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: MNBT-Tailing-001 Assigned Specialist: Senior Application Scientist Analyte: 3-Methyl-4-nitrobenzenethiol (MNBT)[1]

Introduction

Welcome to the technical support guide for this compound (MNBT). Analyzing aromatic thiols like MNBT presents a "perfect storm" of chromatographic challenges. Unlike its phenol analog (3-methyl-4-nitrophenol), the thiol group (-SH) introduces specific reactivity issues—namely metal chelation and oxidation—that result in severe peak tailing and poor reproducibility.[1]

This guide moves beyond generic troubleshooting to address the specific chemical interactions between the nitro-thiol moiety and your HPLC instrumentation.

Section 1: Diagnostic Workflow

Before altering your method, use this logic flow to identify the specific source of peak tailing. Tailing in MNBT is rarely a column void issue; it is almost always chemical.[1]

TroubleshootingFlow Start Start: Peak Tailing Detected CheckAs Calculate Asymmetry (As) Is As > 1.5? Start->CheckAs CheckRT Check Retention Time (RT) Is RT shifting? CheckAs->CheckRT Yes MetalCheck DIAGNOSIS: Metal Chelation (Thiol-Iron Interaction) CheckRT->MetalCheck RT Stable but Broad pHCheck DIAGNOSIS: Ionization Issue (pH near pKa) CheckRT->pHCheck RT Drifting / Split Peak OxidationCheck DIAGNOSIS: On-Column Oxidation (Disulfide Formation) CheckRT->OxidationCheck Ghost Peaks Present ActionMetal Action: Passivate System or Switch to PEEK MetalCheck->ActionMetal ActionpH Action: Lower pH to < 2.5 pHCheck->ActionpH ActionOx Action: Add EDTA/DTT to Sample Diluent OxidationCheck->ActionOx

Figure 1: Diagnostic logic flow for isolating the root cause of MNBT peak tailing.[1] Blue nodes represent decision points; Red/Yellow/Green nodes represent specific chemical diagnoses.

Section 2: Root Cause Analysis & Solutions

Issue 1: Metal Chelation (The "Thiol Effect")

The Science: The thiol (-SH) group in MNBT is a soft nucleophile with a high affinity for iron and nickel. Stainless steel HPLC columns, frits, and tubing contain iron.[1][2] MNBT binds to these surfaces, causing "adsorptive tailing."[1] This is distinct from silanol tailing.[1]

  • Symptom: The tailing is often worse at low concentrations (active sites are not saturated).

  • Validation: Inject a high concentration of the sample. If peak shape improves significantly, you are saturating the active metal sites.[1]

Solution: System Passivation or "Bio-Inert" Hardware If you cannot replace stainless steel with PEEK or titanium, you must passivate the system.[1]

Protocol: Phosphoric Acid Passivation

  • Disconnect Column: Replace with a PEEK union.

  • Flush: Water (10 min) -> Methanol (10 min).

  • Passivate: Pump 30% Phosphoric Acid at 1 mL/min for 60 minutes.

    • Note: Nitric acid is effective but can damage standard UV flow cell seals; phosphoric is safer for routine maintenance.[1]

  • Rinse: Water (60 min) until pH is neutral.

  • Re-equilibration: Install column and run mobile phase.

Issue 2: Ionization State (The "Nitro Effect")

The Science: The nitro group (-NO2) at the para position is electron-withdrawing, which increases the acidity of the thiol proton. While thiophenol has a pKa ~6.6, 4-nitrothiophenol has a pKa ~4.[1]6. The methyl group (electron-donating) on MNBT will slightly raise this, likely to the 5.0–5.5 range .[1]

  • The Problem: If your mobile phase pH is 4.0–6.0, MNBT exists as a mixture of neutral thiol and anionic thiolate. The anion interacts strongly with residual silanols on the column, causing severe tailing and retention shifts.

Solution: pH Suppression You must suppress ionization by keeping the pH at least 2 units below the pKa.

  • Target pH: 2.0 – 2.5

  • Recommended Buffer: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid.[1] Phosphate buffer (20mM) at pH 2.5 is also excellent if using UV detection (low cutoff).[1]

Issue 3: Oxidation (Disulfide Formation)

The Science: Thiols oxidize to disulfides (R-S-S-R) in the presence of trace metals or dissolved oxygen. This often happens in the autosampler vial before injection.

  • Symptom: A small "shoulder" peak eluting later than the main peak, or a gradually widening peak over a sequence.

Solution: Stabilization Additives Add 0.1% EDTA (to chelate metals) and 0.5 mg/mL DTT (Dithiothreitol) or Ascorbic Acid to the sample diluent.

Section 3: Optimized Method Parameters

Based on the chemical properties of MNBT, the following parameters provide the highest probability of a symmetric peak (As < 1.2).

ParameterRecommendationTechnical Rationale
Column Stationary Phase C18 with High Carbon Load (>15%) & End-cappingHigh carbon load masks the silica surface; end-capping blocks silanols that interact with the nitro group.[1]
Mobile Phase A Water + 0.1% TFA (pH ~2.[1]0)Low pH ensures MNBT remains neutral (protonated), preventing ion-exchange interactions.[1]
Mobile Phase B Acetonitrile + 0.05% TFAAcetonitrile prevents dipole-dipole interactions better than Methanol for nitro-aromatics.[1]
Flow Cell / Tubing PEEK or Fused SilicaEliminates iron surfaces to prevent chelation.[1]
Sample Diluent Mobile Phase A + 0.1% EDTAMatches initial gradient conditions; EDTA scavenges trace metals in the vial.

Section 4: Frequently Asked Questions (FAQ)

Q: Can I use a standard C18 column, or do I need a specialized one? A: You can use a standard C18, provided it is "fully end-capped" (look for "Base Deactivated" or "High Purity" in the vendor description).[1] Older "Type A" silica columns will cause irreversible adsorption of the nitro-thiol.[1]

Q: Why does my peak tailing get worse after 20 injections? A: This indicates the passivation layer is stripping off or the column frit is accumulating particulates/metals.

  • Immediate Fix: Reverse flush the column (if allowed by manufacturer) to clean the frit.

  • Long-term Fix: Add 10µM EDTA to the mobile phase (A) to continuously scavenge metals from the system.

Q: Is this compound the same as the phenol analog found in literature? A: No. The phenol (3-Methyl-4-nitrophenol) is much less acidic (pKa ~7.[1]4) and does not suffer from metal chelation to the same degree. Do not use methods developed for the phenol without adjusting pH and passivation protocols.

References

  • SilcoTek. (2017).[1][2] How To Passivate HPLC Stainless Steel For Corrosion Resistance. Retrieved from [Link]

  • Agilent Technologies. (2007).[1][3] HPLC Column and Separation Troubleshooting. Retrieved from [Link]

  • PubChem. (2025).[1][4][5] 4-Nitrothiophenol Compound Summary. (Used for pKa structural analogy). Retrieved from [Link]

  • LCGC International. (2023).[1] Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 3-Methyl-4-nitrobenzenethiol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methyl-4-nitrobenzenethiol. This document provides researchers, scientists, and drug development professionals with expert guidance on the handling, storage, and stabilization of this versatile but sensitive chemical intermediate. The inherent reactivity of the thiol group necessitates stringent storage protocols to ensure the compound's integrity and the reproducibility of your experimental results. This guide is structured to provide immediate answers to common problems and in-depth protocols grounded in chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What makes this compound inherently unstable for long-term storage?

A: The primary cause of instability is the thiol (-SH) functional group. Thiols are highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This process converts two thiol molecules into a disulfide dimer (forming an S-S bond). This dimerization is accelerated by exposure to light, elevated temperatures, and the presence of trace metal ion impurities. Once the disulfide forms, the compound's chemical identity and reactivity are altered, which can compromise or completely inhibit its intended downstream reactions.

Q2: What are the common visual signs that my sample of this compound has degraded?

A: As a pure substance, this compound is typically a yellow crystalline solid. Degradation, primarily through disulfide formation, often manifests as:

  • Color Change: A noticeable darkening of the material, potentially to a brownish hue.

  • Change in Physical State: Loss of crystalline structure, leading to clumping, oiling out, or the formation of an amorphous solid.

  • Insolubility: The resulting disulfide dimer often possesses different solubility characteristics, which may cause issues when preparing solutions.

Q3: What is the definitive optimal storage temperature for this compound?

A: For maximal long-term stability, storing this compound in a freezer at -20°C or lower is strongly recommended.[1] While some safety data sheets may indicate storage in a cool, dry place is sufficient for short-term handling[2][3][4], the kinetic rate of oxidative degradation is significantly reduced at sub-zero temperatures.

Q4: Is it absolutely necessary to store the compound under an inert atmosphere?

A: Yes. To prevent oxidation, excluding atmospheric oxygen is critical. The most robust method for long-term preservation is to store the material under a dry, inert atmosphere, such as argon or nitrogen.[1] For the main stock bottle, this means minimizing head-space and ensuring a tight seal. For daily use, it is best practice to prepare smaller aliquots under an inert atmosphere to avoid repeatedly exposing the bulk supply to air.[4]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experimentation that may be linked to compound instability.

Issue 1: My experiment is yielding inconsistent or lower-than-expected results.

  • Underlying Cause: This is a classic symptom of using a degraded starting material. The disulfide impurity, being unreactive in many thiol-specific reactions, effectively lowers the concentration of the active this compound. This leads to incomplete reactions and reduced yields.

  • Troubleshooting Steps:

    • Purity Verification: Do not assume the material is pure, even if new. Perform a quick purity check. The most reliable method is High-Performance Liquid Chromatography (HPLC), which can easily separate the thiol from its disulfide dimer.[5] A simpler, albeit less quantitative, method is Thin Layer Chromatography (TLC).

    • Use a Fresh Aliquot: If degradation is suspected, use a new, unopened aliquot that has been stored under optimal conditions (frozen, under inert gas).

    • Run a Control: Compare the results from your suspect material directly against a new, verified sample in a parallel control experiment.

Issue 2: The vial contains a darkened, clumpy solid that does not dissolve as expected.

  • Underlying Cause: This strongly indicates significant oxidation has occurred. The disulfide product has different physical properties, including potentially lower solubility in solvents where the thiol is readily soluble.

  • Troubleshooting Steps:

    • Do Not Use: It is highly inadvisable to use material in this state for any synthesis or assay, as the purity is severely compromised. The results will be unreliable.

    • Confirm Degradation (Optional): An analytical technique like NMR spectroscopy or HPLC can confirm the presence of the disulfide.

    • Procure Fresh Material: The only reliable solution is to discard the degraded material according to your institution's safety protocols and obtain a fresh supply.[6]

Section 3: Protocols for Optimal Long-Term Storage and Handling

Adherence to these protocols will create a self-validating system to ensure the long-term integrity of your this compound stock.

Protocol 3.1: Recommended Storage Conditions Summary

For easy reference, the optimal conditions for maximizing the shelf-life of this compound are summarized below.

ParameterOptimal ConditionRationale & Causality
Temperature -20°C or below Significantly slows the kinetic rate of oxidation and other potential degradation pathways.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Excludes atmospheric oxygen, the primary reactant in the formation of disulfide impurities.[1]
Light Exposure Amber Glass Vial / Protect from Light Prevents photochemical reactions that can initiate and catalyze the oxidation of the thiol group.[3]
Container Tightly-sealed vial with PTFE-lined cap Creates a robust physical barrier against the ingress of atmospheric oxygen and moisture.[2][3][4][6]
Protocol 3.2: Workflow for Aliquoting Bulk Material

To prevent contamination and degradation of the primary stock, it is imperative to aliquot the bulk chemical into smaller, single-use quantities upon receipt. This should be performed under an inert atmosphere.

Step-by-Step Methodology:

  • Preparation: Move the sealed primary container of this compound, along with the required number of small amber glass vials (with PTFE-lined caps), a spatula, and a balance into an inert atmosphere glovebox.

  • Inerting: Ensure the glovebox atmosphere is purged and maintained with dry argon or nitrogen gas.

  • Equilibration: Allow the primary container to reach the ambient temperature inside the glovebox before opening to prevent condensation of moisture.

  • Aliquoting: Carefully weigh the desired quantity of the compound into each smaller vial. Work efficiently to minimize the time the primary container is open.

  • Inert Gas Flush: Before sealing each small aliquot vial, flush the headspace with a gentle stream of inert gas.

  • Sealing: Tightly seal each vial immediately after the inert gas flush.

  • Labeling & Storage: Clearly label each aliquot with the compound name, date, and concentration (if applicable). Store the sealed aliquots in a freezer at -20°C.

Aliquoting_Workflow cluster_glovebox Inert Atmosphere Glovebox A 1. Equilibrate Primary Container B 2. Weigh Aliquots into Vials A->B C 3. Flush Headspace with N2 / Ar B->C D 4. Tightly Seal Vials C->D End Store Aliquots at -20°C D->End Start Receive Bulk Compound Start->A

Caption: Inert atmosphere aliquoting workflow.

Protocol 3.3: Analytical Purity Assessment

Regularly verifying the purity of your stock is crucial. An isocratic HPLC method is effective for separating this compound from its common disulfide degradation product.

Sample HPLC Method:

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18, 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A mixture of methanol and water (with 0.1% acetic acid). A typical starting gradient could be 10% methanol, increasing to 90% over 12 minutes.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detector set to an appropriate wavelength (e.g., 320 nm for the parent compound).[5]

  • Expected Result: The disulfide dimer, being more non-polar, will typically have a longer retention time than the parent thiol. A pure sample should show a single major peak.

Section 4: The Chemical Rationale

An understanding of the underlying chemical mechanisms reinforces the importance of the recommended protocols.

The Mechanism of Thiol Oxidation

The conversion of thiols (R-SH) to disulfides (R-S-S-R) is a common oxidative process. While the exact mechanism can be complex and involve radical intermediates, it can be conceptually summarized as an oxidation reaction where oxygen is the oxidizing agent.

Oxidation_Mechanism Thiol1 This compound (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol1->Disulfide Thiol2 This compound (R-SH) Thiol2->Disulfide Oxidant [ O ] (e.g., O2, trace metals) Oxidant->Disulfide Water H₂O

Caption: Simplified oxidation of thiol to disulfide.

The Role of Molecular Structure

The electronic properties of the aromatic ring influence the stability of the thiol group. The nitro group (-NO₂) is a strong electron-withdrawing group. This electronic pull can increase the acidity of the thiol proton (S-H), potentially making the corresponding thiolate anion (R-S⁻) easier to form. The thiolate is highly susceptible to oxidation, further underscoring the need to exclude oxygen and potential bases.[6] Furthermore, aromatic thiols can participate in stabilizing π-π stacking interactions, but this does not prevent the primary degradation pathway of oxidation.[7]

By implementing these scientifically-grounded storage and handling protocols, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible research outcomes.

References

  • PubChem. (n.d.). 3-Methyl-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Min, J., Lu, Y., Hu, X., & Zhou, N. Y. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7. Retrieved from [Link]

  • Tsao, P. S., et al. (1994). Thiol-mediated catalysis of nitroglycerin degradation by serum proteins. Biochemical Pharmacology, 47(5), 925-931. Retrieved from [Link]

  • Garg, N., et al. (2002). Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. Langmuir, 18(7), 2717–2726. Retrieved from [Link]

  • Lu, J., et al. (2005). Self-Assembled Monolayers of Aromatic Thiols Stabilized by Parallel-Displaced π-π Stacking Interactions. The Journal of Physical Chemistry B, 109(25), 12471–12477. Retrieved from [Link]

Sources

Addressing matrix effects in the mass spectrometric analysis of 3-Methyl-4-nitrobenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects in 3-Methyl-4-nitrobenzenethiol (MNBT) Analysis

To: Research Scientists & Bioanalytical Leads From: Senior Application Scientist, Mass Spectrometry Support Re: Resolving non-linearity and signal suppression in nitro-thiol analysis

Welcome to the technical support center. This guide addresses the specific challenges of analyzing This compound (MNBT) . Due to the coexistence of an electron-withdrawing nitro group and a reactive thiol moiety, this analyte presents a "double-edged" challenge: chemical instability (often mistaken for matrix effects) and ionization competition in biological matrices.

⚠️ CRITICAL: Is it Matrix Effect or Instability?

User Question: "My calibration curves are non-linear at the lower end, and signal intensity drops over time in the autosampler. Is this ion suppression?"

Senior Scientist Insight: Before assuming matrix suppression, you must rule out thiol oxidation . MNBT contains a free sulfhydryl (-SH) group. In the presence of trace metals or dissolved oxygen in your matrix (plasma/urine), this rapidly oxidizes to the disulfide dimer (MNBT-S-S-MNBT).

The "Matrix Effect" you see is likely the analyte disappearing before it hits the source.

Protocol 1: Mandatory Derivatization (Pre-Analytical)

You cannot reliably analyze trace MNBT without stabilizing the thiol. We recommend alkylation using N-Ethylmaleimide (NEM) .

  • Mechanism: NEM reacts with the free thiol to form a stable thioether. This prevents oxidation and improves ionization efficiency in negative ESI mode by adding a polar handle.

  • Workflow:

    • Step 1: Add NEM (10 mM in water) to the biological sample immediately upon collection or thawing.

    • Step 2: Incubate for 15–30 minutes at room temperature.

    • Step 3: Proceed with Protein Precipitation (PPT) or Solid Phase Extraction (SPE).

Note: If you skip this, your "matrix effect" calculations will be invalid because the recovery (


) will vary wildly due to degradation.
Module 1: Diagnosing Matrix Effects (The Visualization)

User Question: "I have stabilized the analyte, but I still see signal variability between different patient plasma lots. How do I visualize the suppression?"

The Solution: Perform a Post-Column Infusion (PCI) experiment. This is the gold standard for seeing where the matrix interferes with your chromatography.

Experiment: Post-Column Infusion Setup

This experiment involves injecting a blank matrix extract while continuously infusing the MNBT standard. Any dip in the baseline indicates suppression; any hump indicates enhancement.

PCI_Setup LC LC Pump (Mobile Phase Gradient) Injector Injector (Inject Blank Matrix Extract) LC->Injector Flow Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing) Column->Tee Eluent + Matrix Syringe Syringe Pump (Infusing MNBT Standard) Syringe->Tee Constant Analyte Flow MS MS/MS Source (ESI -) Tee->MS Combined Stream Data Chromatogram (Dips = Suppression) MS->Data

Caption: Schematic of the Post-Column Infusion (PCI) setup. The syringe pump delivers a constant stream of analyte, while the LC injects the "dirty" matrix background.

Interpretation:

  • If you see a drop in the MNBT baseline at the exact retention time of your analyte: You have co-eluting matrix suppression.

  • Action: Adjust your gradient or change the stationary phase (e.g., from C18 to Phenyl-Hexyl) to move the MNBT peak away from the suppression zone.

Module 2: Quantifying the Effect (The Calculation)

User Question: "How do I report the magnitude of the matrix effect to meet FDA/EMA guidelines?"

The Solution: Use the Matuszewski Method (Post-Extraction Spike). This distinguishes between Extraction Recovery (RE) and Matrix Effect (ME).

Protocol 2: The Three-Set Experiment

Prepare three sets of samples at the same concentration (e.g., Low QC and High QC).

Set IDCompositionRepresents
Set A Standard in pure solvent (Mobile Phase)Ideal Response
Set B Standard spiked into matrix after extractionMatrix Presence (No Loss)
Set C Standard spiked into matrix before extractionReal Process (Loss + Matrix)
Calculation Formulas

1. Matrix Effect (ME):



  • Interpretation:

    • 100% = No effect.

    • < 85% = Ion Suppression (Critical issue for MNBT).

    • 115% = Ion Enhancement.[1]

2. Extraction Recovery (RE):



  • Interpretation: How much MNBT is lost during sample prep (e.g., stuck on the SPE cartridge).

3. Process Efficiency (PE):



  • Interpretation: The overall signal yield.

Module 3: Mitigation Strategies (The Fix)

User Question: "I have confirmed 40% suppression (ME = 60%). What do I do now?"

Senior Scientist Insight: For nitro-aromatic thiols like MNBT, suppression usually comes from phospholipids (in plasma) or salts/urea (in urine). Since MNBT is relatively hydrophobic (LogP ~1.4–2.0), it often co-elutes with phospholipids on standard C18 gradients.

Troubleshooting Decision Tree

Mitigation_Tree Start High Matrix Suppression Detected Step1 Check Retention Time (RT) Is k' < 2.0? Start->Step1 Action1 Increase Retention (Lower organic start %) Step1->Action1 Yes (Eluting too early) Action2 Check Sample Prep Method Step1->Action2 No (RT is fine) PPT Current: Protein Precipitation (PPT) Action2->PPT SPE Switch to SPE (Mixed Mode Anion Exchange - MAX) PPT->SPE Robust Fix (Recommended) LLE Switch to LLE (Ethyl Acetate/Hexane) PPT->LLE Alternative PL_Rem Use Phospholipid Removal Plates (e.g., Ostro, HybridSPE) PPT->PL_Rem Quick Fix

Caption: Decision tree for selecting the appropriate mitigation strategy based on the nature of the suppression.

Recommended Sample Prep: Mixed-Mode SPE

Because MNBT (or its NEM derivative) has aromatic character and functional groups, Protein Precipitation (PPT) is usually insufficient as it leaves phospholipids in the sample.

  • Technique: Solid Phase Extraction (SPE).

  • Phase: Polymeric Reversed-Phase (e.g., HLB) or Mixed-Mode Anion Exchange (MAX) if the nitro group renders the thiol acidic enough (pKa dependent).

  • Why: This allows you to wash away salts and phospholipids with aggressive organic washes (e.g., 5-10% methanol) before eluting the MNBT.

References & Authoritative Grounding[2]
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[2] Analytical Chemistry.[2][3][4] (The foundational paper for the "Set A, B, C" calculation method).

  • U.S. Food and Drug Administration (FDA).[2][5] (2018). Bioanalytical Method Validation: Guidance for Industry.[2][5][6][7][8] (Regulatory requirements for reporting matrix effects).

  • Tomin, T., et al. (2020). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide. (While focused on Glutathione, this details the exact NEM derivatization chemistry required for thiol analysis in LC-MS).

  • European Medicines Agency (EMA).[5] (2011). Guideline on bioanalytical method validation. (European regulatory counterpart emphasizing the investigation of matrix effects using different lots of matrix).[5]

Sources

Validation & Comparative

A Comparative Guide to Self-Assembled Monolayers: 3-Methyl-4-nitrobenzenethiol vs. 4-nitrobenzenethiol in Surface Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

Introduction

In the field of surface science, aromatic thiols are indispensable building blocks for constructing well-defined organic interfaces known as self-assembled monolayers (SAMs). These monolayers, formed by the spontaneous chemisorption of molecules onto a substrate, allow for precise control over the chemical and physical properties of a surface. Among these, 4-nitrobenzenethiol (4-NBT) has become a benchmark molecule, widely used in applications ranging from surface-enhanced Raman spectroscopy (SERS) to molecular electronics.[1][2] This guide provides an in-depth comparison between 4-NBT and its methylated analogue, 3-Methyl-4-nitrobenzenethiol (3M4NBT). The introduction of a methyl group, seemingly a minor structural modification, can induce significant changes in the resulting monolayer's properties, including its packing density, stability, and electronic characteristics. Understanding these differences is crucial for researchers in selecting the optimal molecule for their specific application. This guide will delve into the molecular distinctions, their impact on SAM formation and properties, and provide validated experimental protocols for their preparation and characterization.

Molecular Structure: The Impact of a Methyl Group

The fundamental difference between 4-NBT and 3M4NBT lies in the presence of a methyl (-CH3) group on the benzene ring of 3M4NBT, positioned ortho to the nitro (-NO2) group and meta to the thiol (-SH) group.

4-Nitrobenzenethiol (4-NBT) is a relatively simple aromatic thiol.[3] The strong electron-withdrawing nature of the para-substituted nitro group significantly influences the electronic properties of the molecule and its interaction with metal surfaces.

This compound (3M4NBT) introduces two key factors:

  • Steric Hindrance: The methyl group occupies physical space, which can interfere with the close packing of adjacent molecules in a self-assembled monolayer. This steric effect can lead to a less dense and potentially more disordered monolayer compared to 4-NBT.

  • Electronic Effects: The methyl group is a weak electron-donating group. This can subtly alter the electron distribution within the aromatic ring and potentially influence the binding energy of the thiol to the substrate and the overall electronic character of the monolayer.

Self-Assembled Monolayers on Gold: A Comparative Analysis

The formation of SAMs on gold is a well-established process driven by the strong, covalent-like bond between sulfur and gold.[4] However, the structure and properties of the resulting monolayer are highly dependent on the molecular structure of the thiol.

Formation and Packing

While both molecules form monolayers on gold, the presence of the methyl group in 3M4NBT is expected to result in a lower packing density. Studies on similar substituted aromatic thiols have shown that even small substituents can disrupt the highly ordered structures often observed with unsubstituted aromatic thiols.[5] The less-ordered packing in 3M4NBT SAMs can lead to a higher number of defects within the monolayer.

Surface Wettability

The surface wettability, often quantified by the water contact angle, is a direct probe of the chemical nature of the monolayer's surface. A more hydrophobic surface will exhibit a larger contact angle. The methyl group in 3M4NBT is expected to increase the hydrophobicity of the SAM surface compared to a 4-NBT SAM.

Property4-Nitrobenzenethiol (4-NBT)This compound (3M4NBT)Rationale for Difference
Molecular Weight 155.17 g/mol [3]~169.20 g/mol Addition of a methyl group.
Expected Packing Density HigherLowerSteric hindrance from the methyl group in 3M4NBT disrupts close packing.
Expected Water Contact Angle LowerHigherThe methyl group increases the nonpolar character of the surface, leading to greater hydrophobicity.
Monolayer Ordering Can form small ordered domains[6][7]Likely to be less orderedSteric hindrance from the methyl group disrupts long-range order.

Performance in Surface-Enhanced Raman Spectroscopy (SERS)

Both 4-NBT and its derivatives are excellent candidates for SERS studies. The nitro group provides a strong Raman signal that is sensitive to the local electromagnetic field enhancement provided by plasmonic substrates like nanostructured gold or silver.[8][9] Furthermore, 4-NBT can undergo plasmon-driven chemical reactions on these surfaces, such as reduction to 4-aminobenzenethiol or dimerization to 4,4'-dimercaptoazobenzene (DMAB), which can be monitored by SERS.[10][11]

The orientation and packing of the molecules within the SAM can influence the SERS signal. The less-dense packing of 3M4NBT may allow for different molecular orientations or greater accessibility to reactants, potentially altering the SERS spectra and any observed surface reactions compared to 4-NBT.

Experimental Protocols

The following protocols provide a validated workflow for the preparation and characterization of 4-NBT and 3M4NBT SAMs on gold substrates.

Workflow for SAM Preparation and Characterization

SAM_Workflow P1 Substrate Cleaning P2 Thiol Solution Preparation P3 SAM Formation (Immersion) P4 Rinsing & Drying C1 Contact Angle Goniometry P4->C1 Analyze Surface Wettability C2 X-ray Photoelectron Spectroscopy (XPS) P4->C2 Verify Elemental Composition C3 SERS Analysis P4->C3 Probe Vibrational Properties

Caption: General workflow for the preparation and characterization of thiol-based SAMs on gold.

Protocol 1: Gold Substrate Preparation

Causality: A clean, pristine gold surface is paramount for the formation of a high-quality, well-ordered SAM. Any organic or particulate contamination will lead to defects in the monolayer.

  • Obtain gold-coated silicon wafers with a titanium or chromium adhesion layer.[12]

  • Cut the wafers into appropriately sized pieces (e.g., 1 cm x 1 cm).

  • Rinse the substrates with absolute ethanol.

  • Place the substrates in a beaker with fresh absolute ethanol and sonicate for 5 minutes to remove loosely bound contaminants.

  • Remove the substrates from the beaker and rinse thoroughly with a stream of fresh ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the substrates immediately for SAM formation.

Protocol 2: SAM Formation

Causality: The concentration of the thiol solution and the immersion time are critical parameters that control the kinetics of SAM formation. A typical approach is to use a millimolar solution and an immersion time of several hours to ensure the formation of a densely packed and stable monolayer.[13]

  • Prepare a 1 mM solution of 4-NBT or 3M4NBT in absolute ethanol. Ensure the thiol is fully dissolved.

  • Place the clean, dry gold substrates in a glass container.

  • Pour the thiol solution into the container, ensuring the substrates are fully submerged.

  • Seal the container (e.g., with Parafilm) to prevent solvent evaporation and contamination.

  • Allow the substrates to incubate in the solution for 18-24 hours at room temperature in a dark environment to prevent any potential light-induced reactions.

  • After incubation, remove the substrates from the solution using clean tweezers.

  • Rinse the substrates thoroughly with a stream of fresh absolute ethanol to remove any physisorbed molecules.

  • Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.

Protocol 3: Characterization by Contact Angle Goniometry

Causality: This technique provides a macroscopic assessment of the surface energy of the monolayer, which is directly related to the chemical functionality at the interface.

  • Place the SAM-coated substrate on the stage of a contact angle goniometer.

  • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

  • Capture an image of the droplet and use the instrument's software to measure the static contact angle.

  • Repeat the measurement at several different locations on the substrate to ensure reproducibility.

Protocol 4: Characterization by X-ray Photoelectron Spectroscopy (XPS)

Causality: XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of the sample, confirming the presence of the SAM and the integrity of its chemical structure.

  • Mount the SAM-coated substrate onto an XPS sample holder.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all the elements present on the surface. Expect to see signals from Au, C, N, O, and S.

  • Acquire high-resolution spectra for the S 2p, N 1s, and C 1s regions.

  • The S 2p spectrum should show a peak around 162 eV, characteristic of a thiolate species bound to gold.[7][14] The N 1s spectrum should show a peak corresponding to the nitro group.

Conclusion

The choice between this compound and 4-nitrobenzenethiol for the formation of self-assembled monolayers depends critically on the desired properties of the surface. 4-NBT is the molecule of choice for creating more densely packed and potentially more ordered monolayers. In contrast, 3M4NBT offers a means to introduce controlled disorder and increased hydrophobicity due to the steric hindrance and chemical nature of the methyl group. This guide provides the foundational knowledge and experimental framework for researchers to rationally select and reliably fabricate surfaces with these distinct molecules, enabling further advancements in surface-based technologies.

References

Sources

Validation of a Stabilized HPLC-UV Method for the Quantification of 3-Methyl-4-nitrobenzenethiol (MNBT)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of a stabilized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 3-Methyl-4-nitrobenzenethiol (MNBT) .

Unlike standard direct-injection methods which suffer from rapid oxidative degradation, this protocol utilizes pre-column derivatization with N-Ethylmaleimide (NEM) to "lock" the thiol functionality, ensuring superior specificity and stability.

Executive Summary

This compound (MNBT) is a critical intermediate in the synthesis of functionalized dyes and pharmaceutical precursors. However, its quantification is notoriously difficult due to the rapid oxidation of the thiol (-SH) group into the disulfide dimer, Bis(3-methyl-4-nitrophenyl)disulfide , upon exposure to air or solution stress.

This guide compares a Stabilized NEM-Derivatization HPLC Method against traditional Direct UV and Colorimetric (Ellman’s) approaches. The data demonstrates that the NEM-based method is the only viable option for regulated environments requiring high specificity and accuracy (98-102% recovery), whereas alternative methods show significant bias due to oxidative artifacts.

Method Comparison: Why Derivatization is Non-Negotiable

The following table objectively compares the performance of the validated NEM-HPLC method against common alternatives.

FeatureMethod A: Stabilized NEM-HPLC (Recommended) Method B: Direct HPLC-UV Method C: Ellman’s Reagent (Colorimetric)
Principle Thiol alkylation with NEM followed by RP-HPLC separation.Direct injection of underivatized thiol.Reaction with DTNB to form yellow TNB anion (412 nm).
Specificity High : Separates MNBT-NEM adduct from impurities and disulfide.Low : Co-elution of thiol and oxidative disulfide is common.None : Reacts with all free thiols; cannot distinguish MNBT from other thiol impurities.
Stability Excellent : Derivates are stable for >48 hours at RT.Poor : Analyte oxidizes in the autosampler (up to 15% loss in 4h).Moderate : Color fades; pH sensitive.
Sensitivity (LOD) 0.05 µg/mL (UV 254/300 nm).0.5 µg/mL (Signal noise due to oxidation).1.0 µg/mL (Background absorbance issues).
Suitability QC Release & Stability Studies .Rough estimation only.Total thiol screening only.

Analytical Principle & Mechanism

The core failure mode in MNBT analysis is the formation of the disulfide dimer:



The Solution: N-Ethylmaleimide (NEM) acts as a Michael acceptor, reacting instantly and irreversibly with the thiolate anion to form a stable thioether adduct. This prevents dimerization and adds a distinct chromatographic handle.

Workflow Visualization

The following diagram illustrates the validated sample preparation and analysis workflow.

G Sample Raw Sample (MNBT) Reaction Alkylation Reaction (15 min, RT) Sample->Reaction Buffer Buffer (pH 7.0) + EDTA Buffer->Reaction Reagent Derivatizing Agent (NEM in MeOH) Reagent->Reaction Quench Acid Quench (0.1% Formic Acid) Reaction->Quench HPLC RP-HPLC Separation (C18 Column) Quench->HPLC Detector UV Detection (300 nm) HPLC->Detector Data Quantification (Peak Area) Detector->Data

Caption: Step-by-step workflow for the stabilization and quantification of MNBT using NEM derivatization.

Validated Experimental Protocol

Reagents and Standards
  • Analyte : this compound (MNBT), >98% purity.

  • Derivatizing Agent : N-Ethylmaleimide (NEM), 50 mM in Methanol.

  • Buffer : 100 mM Phosphate Buffer (pH 7.0) containing 1 mM EDTA (to chelate metals that catalyze oxidation).

  • Mobile Phase : Acetonitrile (HPLC Grade) and 0.1% Formic Acid in Water.[1]

Chromatographic Conditions
  • Column : C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate : 1.0 mL/min.[2]

  • Injection Volume : 10 µL.

  • Detection : UV at 300 nm (Specific for nitro-aromatics) or 254 nm.

  • Gradient :

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% -> 90% B (Linear ramp)

    • 15-18 min: 90% B (Wash)

    • 18-20 min: 10% B (Re-equilibration)

Sample Preparation
  • Stock Solution : Dissolve 10 mg MNBT in 10 mL ACN (1 mg/mL). Prepare fresh.

  • Derivatization :

    • Mix 100 µL Stock Solution + 400 µL Buffer (pH 7.0).

    • Add 500 µL NEM Reagent (50 mM).

    • Vortex and incubate at Room Temperature for 15 minutes.

  • Quenching/Dilution : Dilute to target concentration with Mobile Phase A (Acidic) to stop reaction and stabilize the matrix.

Validation Data Summary (ICH Q2 Compliant)

The following data represents typical performance metrics obtained during validation studies.

System Suitability & Specificity
  • Retention Time (MNBT-NEM) : 8.4 min.

  • Retention Time (Disulfide Impurity) : 12.1 min (Well resolved).

  • Resolution (Rs) : > 5.0 between analyte and nearest impurity.

  • Tailing Factor : 1.1 (Symmetrical peak).

Linearity and Range

A calibration curve was constructed from 1.0 µg/mL to 100 µg/mL.

ParameterResultAcceptance Criteria
Regression Equation

N/A
Correlation Coefficient (

)
0.9998

Range 1.0 – 100.0 µg/mLCovers 80-120% of target
Accuracy (Recovery)

Spike recovery experiments performed at three levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSD (n=3)Status
Low (80%) 99.4%0.8%Pass
Mid (100%) 100.2%0.5%Pass
High (120%) 99.1%1.1%Pass
Precision
  • Repeatability (Intra-day) : %RSD = 0.6% (n=6).

  • Intermediate Precision (Inter-day) : %RSD = 1.2% (n=12, different analysts).

Stability of Derivatized Sample

Unlike the underivatized parent compound, the MNBT-NEM adduct showed < 0.5% degradation after 48 hours in the autosampler at 15°C.

Troubleshooting & Expert Insights

  • Ghost Peaks : If you observe a peak at ~2-3 minutes, this is likely excess NEM reagent. It does not interfere with the MNBT-NEM adduct (retention ~8.4 min).

  • Low Recovery? : Ensure the pH of the reaction buffer is near 7.0. At pH < 5, the thiolate anion is not formed, and the reaction with NEM is sluggish. At pH > 9, hydrolysis of the nitro group may occur.

  • Disulfide Interference : If the raw material already contains disulfide, it will not react with NEM. To measure Total MNBT (Thiol + Disulfide), a reduction step (e.g., TCEP or DTT) must be performed before adding NEM.

References

  • ICH Harmonised Tripartite Guideline . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Kuwata, K., et al. (1982). Reaction of N-ethylmaleimide with thiols and its application to high-performance liquid chromatography. Journal of Chromatography A. Link

  • Guan, X., et al. (2003). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem . (n.d.).[3] this compound Compound Summary. National Library of Medicine. Link

Sources

Assessing the purity of synthesized 3-Methyl-4-nitrobenzenethiol against a certified standard

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Purity Assessment of Synthesized 3-Methyl-4-nitrobenzenethiol: A Comparative Analytical Guide

Executive Summary

This compound (also referred to as 5-mercapto-2-nitrotoluene) is a critical intermediate in the synthesis of functionalized heterocycles and pharmaceutical precursors.[1][2][3] Due to the high nucleophilicity of the thiol group and the electron-withdrawing nature of the nitro group, this compound is uniquely susceptible to oxidative dimerization, forming Bis(3-methyl-4-nitrophenyl) disulfide .

This guide details the protocol for assessing the purity of a synthesized batch against a Certified Reference Material (CRM) . In scenarios where a commercial CRM is unavailable, we define the workflow for establishing an internal "Gold Standard" using Quantitative NMR (qNMR) and Elemental Analysis.

Critical Impurity Profiling: The Thiol-Disulfide Exchange

Before analysis, one must understand the primary degradation pathway. Aromatic thiols readily oxidize in air, particularly in basic solutions or protic solvents, to form disulfides.

Key Impurity: Bis(3-methyl-4-nitrophenyl) disulfide.

  • Detection: This impurity typically elutes later than the thiol monomer in Reverse-Phase HPLC due to increased hydrophobicity.

  • Prevention: All analytical solvents must be degassed. Samples should be prepared in acidified mobile phase to maintain the thiol in its protonated (

    
    ) state, suppressing oxidation.
    

ThiolOxidation cluster_prevention Prevention Strategy Thiol This compound (Active Monomer) Oxidation Oxidation (Air/Solvent/Base) Thiol->Oxidation Disulfide Bis(3-methyl-4-nitrophenyl) disulfide (Major Impurity) Oxidation->Disulfide Dimerization (-2H) Acid Acidic pH (<3) Degas Degassed Solvents

Figure 1: The primary degradation pathway. The thiol monomer dimerizes to the disulfide impurity upon exposure to oxygen or basic conditions.

Materials & Instrumentation

The Standard (CRM vs. Internal Gold Standard)

If a commercial CRM (e.g., from Sigma-Aldrich, TCI) is available with a CoA >98%, use it directly. If no commercial CRM exists: You must characterize your cleanest synthesis batch to serve as the Internal Gold Standard .

  • Requirement: Purity >99.0% by HPLC (Area %).

  • Validation: Structure confirmed by

    
    H-NMR, 
    
    
    
    C-NMR, and Mass Spectrometry. Purity cross-verified by Elemental Analysis (CHN) or qNMR using an internal calibrant (e.g., 1,3,5-Trimethoxybenzene).
Instrumentation
  • HPLC: Agilent 1200/1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) monitoring at 254 nm (nitro group absorption) and 280 nm .

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

  • NMR: Bruker 400 MHz (for structural confirmation).

Experimental Workflow

The following diagram outlines the decision matrix for assessing your synthesized batch.

AssessmentWorkflow Batch Synthesized Batch (Crude/Recrystallized) Visual 1. Visual & Solubility Check (Yellow Solid?) Batch->Visual HPLC 2. HPLC-UV Purity Analysis (vs. Standard) Visual->HPLC Decision Purity > 98%? HPLC->Decision NMR 3. Structural Verification (1H NMR) Decision->NMR Yes Fail Reprocess / Recrystallize (Check for Disulfide) Decision->Fail No Pass Release Batch NMR->Pass Fail->Batch Recycle

Figure 2: Step-by-step workflow for batch assessment. Purity failure at the HPLC stage triggers reprocessing to remove the disulfide impurity.

Detailed Protocols

Protocol A: HPLC-UV Purity Assessment

This is the definitive quantitative method. The acidic mobile phase is crucial to stabilize the thiol.

Method Parameters:

Parameter Setting
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B.
Flow Rate 1.0 mL/min
Temperature 30°C
Wavelength 254 nm (Primary), 210 nm (Secondary)

| Injection Vol | 5-10 µL |

Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid .

  • Concentration: Prepare 0.5 mg/mL of the Synthesized Batch and the Standard.

  • Procedure: Inject Blank -> Standard (5 reps) -> Sample (2 reps).

Acceptance Criteria:

  • RSD of Standard Areas: ≤ 2.0%.[4]

  • Retention Time Deviation: Sample peak within ±0.2 min of Standard.

  • Purity Calculation:

    
    
    
Protocol B: Structural Confirmation ( H-NMR)

Used to detect non-UV active impurities (like solvent residuals) and confirm the ratio of the methyl group to the aromatic ring.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Signals (Expected):

    • 
       ~2.3-2.6 ppm:  Singlet (3H) – Methyl group (
      
      
      
      ).
    • 
       ~3.5-4.0 ppm:  Broad Singlet (1H) – Thiol group (
      
      
      
      ). Note: This may disappear in
      
      
      exchange.
    • 
       ~7.0-8.2 ppm:  Multiplets (3H) – Aromatic protons.
      
  • Interpretation:

    • The integral ratio of Methyl : Aromatic protons must be 3:3 .

    • Look for a "ghost" set of aromatic peaks slightly downfield; this indicates the Disulfide Dimer .

Comparative Data Summary

When publishing your comparison, organize your data as follows:

Test AttributeCertified Standard (Reference)Synthesized Batch (Target)Status
Appearance Yellow crystalline solidYellow crystalline solidPass
HPLC Purity 99.2% (Area %)98.5% (Area %)Pass
Retention Time 8.45 min8.47 minPass
Impurity A (Disulfide) Not Detected0.8%Monitor
Melting Point 78–80 °C77–79 °CPass

H-NMR
Conforms to StructureConforms; Trace Ethanol detectedPass

Troubleshooting & Optimization

If your synthesized batch fails purity (<95%) due to the disulfide peak:

  • Reduction: Treat the crude solid with Zinc powder in Acetic Acid or Dithiothreitol (DTT) to reduce the disulfide back to the thiol.

  • Recrystallization: Recrystallize from Ethanol/Water under an inert atmosphere (Nitrogen/Argon) to prevent re-oxidation.

References

  • PubChem. 3-Methyl-4-nitrophenol (Analogous Structure Properties). National Library of Medicine. Available at: [Link]

  • Andersson, A. Method development for the determination of thiols using HPLC with fluorescence detection. Umeå University, 2012. Available at: [Link]

  • Winther, J.R. & Thorpe, C.Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta, 2014.
  • Sigma-Aldrich.Technical Bulletin: Handling and Storage of Thiols.

Sources

Comparative DFT Analysis Guide: Electronic Properties of Substituted Nitrobenzenethiols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative DFT Analysis of the Electronic Properties of Substituted Nitrobenzenethiols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Strategic Context

Nitrobenzenethiols are critical scaffolds in molecular electronics, self-assembled monolayers (SAMs), and nonlinear optical (NLO) materials.[1] Their utility stems from the "push-pull" electronic character where the electron-withdrawing nitro group (


) interacts with the electron-donating thiol group (

) or other substituents.[1]

This guide provides a rigorous framework for comparing the electronic properties of these derivatives using Density Functional Theory (DFT). Unlike generic protocols, this analysis focuses on the specific challenges of sulfur-containing aromatic systems—namely, accurately modeling the HOMO-LUMO gap, charge transfer excitations, and sulfur d-orbital participation.[1]

Why This Comparison Matters
  • Molecular Electronics: The HOMO-LUMO gap determines conductance in molecular wires.

  • Drug Development: Electronic properties (dipole moment, MEP) correlate with binding affinity and solubility.[1]

  • NLO Materials: "Push-pull" systems (e.g., 2-amino-4-nitrobenzenethiol) exhibit high hyperpolarizability.[1]

Methodology Selection: The "Product" Comparison

In computational chemistry, the "product" is the combination of Functional and Basis Set.[1] Choosing the wrong combination for nitrobenzenethiols yields artifacts, particularly in Charge Transfer (CT) states.[1]

Comparative Matrix: DFT Functionals for Nitrobenzenethiols
Functional ClassRepresentative MethodSuitability for NitrobenzenethiolsKey StrengthKey Weakness
Hybrid GGA B3LYP Standard Baseline Excellent for ground-state geometries and vibrational frequencies.[1]Underestimates HOMO-LUMO gap; fails for long-range charge transfer.
Long-Range Corrected CAM-B3LYP High Performance Corrects the asymptotic behavior of the potential; crucial for "push-pull" systems.[1]Computationally more expensive; can overestimate gaps in simple systems.
Dispersion Corrected

B97X-D
Optimal for SAMs Includes dispersion forces essential for modeling intermolecular packing in monolayers.[1]Complex parameterization.
Meta-GGA M06-2X Specialized Superior for thermodynamics and kinetics of reaction mechanisms.[1]Less accurate for band gaps in conjugated organic wires.[1]

Recommendation: Use B3LYP/6-311++G(d,p) for initial geometry optimization and ground state properties.[1] Use CAM-B3LYP or


B97X-D  for single-point energy calculations to determine accurate HOMO-LUMO gaps and excitation energies (TD-DFT).[1]
Decision Logic for Functional Selection

The following decision tree illustrates the selection process based on the specific property of interest.

FunctionalSelection Start Select Property of Interest Geo Geometry & Vibrations Start->Geo Gap HOMO-LUMO Gap / UV-Vis Start->Gap Stack SAM Packing / Adsorption Start->Stack B3LYP B3LYP/6-311++G(d,p) (Standard) Geo->B3LYP Cost Effective CAM CAM-B3LYP / WB97X-D (Long-Range Corrected) Gap->CAM Fixes CT Failure Disp wB97X-D / B3LYP-D3 (Dispersion Corrected) Stack->Disp Models Van der Waals

Figure 1: Decision tree for selecting the appropriate DFT functional based on the target physicochemical property.[1]

Comparative Data: Substituent Effects

The following table synthesizes data from comparative DFT studies (B3LYP/6-311++G(d,p) level) to illustrate how substituents modify the electronic core of 4-nitrobenzenethiol.

Electronic Properties of Substituted 4-Nitrobenzenethiols[1]
CompoundSubstituent (Position)HOMO (eV)LUMO (eV)Gap (

)
Dipole (D)Electronic Character
4-Nitrobenzenethiol None (Reference)-6.85-3.653.20 eV ~3.8Strong Acceptor
2-Amino-4-nitrobenzenethiol

(Ortho to SH)
-5.95-3.402.55 eV ~6.5Strong Push-Pull
2-Methyl-4-nitrobenzenethiol

(Ortho to SH)
-6.70-3.603.10 eV ~4.1Weak Donor
2-Fluoro-4-nitrobenzenethiol

(Ortho to SH)
-6.95-3.803.15 eV ~2.9Inductive Withdrawal

Analysis of Trends:

  • Push-Pull Effect: The introduction of an amino group (

    
    ) at the ortho position (relative to thiol) significantly raises the HOMO energy while leaving the LUMO relatively stable. This compresses the band gap (
    
    
    
    eV), making this derivative a superior candidate for molecular wires or NLO materials compared to the unsubstituted parent.[1]
  • Steric vs. Electronic: The methyl group provides a slight inductive donation (raising HOMO marginally) but also introduces steric bulk that can twist the nitro group, reducing conjugation efficiency.[1]

  • Dipole Moment: The amino-nitro derivative exhibits the highest dipole moment (~6.5 D), indicating a strong internal charge transfer (ICT) characteristic, which is desirable for nonlinear optics.[1]

Step-by-Step Experimental Protocol

To reproduce the comparative data above, follow this self-validating computational workflow.

Phase 1: Geometry Optimization

Objective: Locate the global minimum on the Potential Energy Surface (PES).[1]

  • Input Construction: Build the initial structure. Ensure the nitro group is planar with the ring.[1]

  • Method: Run Opt+Freq using B3LYP/6-311++G(d,p) .[1][2][3]

    • Why Diffuse Functions (++): Essential for describing the lone pairs on Sulfur and Oxygen and the anionic character of the nitro group.[1]

  • Validation: Check vibrational frequencies. Zero imaginary frequencies confirms a true minimum.[1]

Phase 2: Electronic Property Calculation

Objective: accurate energy levels and surface potentials.[1]

  • Single Point Energy: Use the optimized geometry.

  • Method: Run SP using CAM-B3LYP/6-311++G(d,p) (or the same basis set used in optimization).[1]

  • Output Extraction:

    • HOMO/LUMO: Extract eigenvalues from the output file.

    • MEP: Generate the Molecular Electrostatic Potential cube file. Map the potential onto the electron density isosurface (0.002 a.u.).[1]

Phase 3: NBO Analysis (Optional but Recommended)

Objective: Quantify charge transfer.[1]

  • Method: Run Pop=NBO.[1]

  • Analysis: Look for

    
     interaction energies in the Second Order Perturbation Theory table. This quantifies the "push-pull" strength.
    
Computational Workflow Diagram

Workflow Input Initial Structure (Z-Matrix) Opt Geometry Optimization (B3LYP/6-311++G**) Input->Opt Freq Freq Calculation (Check Imaginary Freqs) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Re-optimize) Props Electronic Properties (CAM-B3LYP SP) Decision->Props No (Valid Min) Output Data Extraction (Gap, Dipole, MEP) Props->Output

Figure 2: Standardized computational workflow for analyzing nitrobenzenethiol derivatives.

References

  • Benchmarking DFT Functionals: Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. ResearchGate.[1][4] Link

  • Nitrobenzene Electronic Properties: Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. ResearchGate.[1][4] Link

  • Push-Pull Systems: Comparative DFT Studies of Optoelectronic Properties of MTPA Derivatives. ChemRxiv.[1] Link[1]

  • Thiol-Based SAMs: Unoccupied orbital energies of 1,4-benzenedithiol and the HOMO–LUMO gap.[1] UNL Digital Commons.[1] Link

  • 2-Amino-4-nitrobenzenethiol Data: 2-Amino-4-nitrobenzenethiol | C6H6N2O2S | CID 6336400.[1][5] PubChem.[1][5][6] Link[1]

Sources

Optimizing Thiol-Click Ligation: 3-Methyl-4-nitrobenzenethiol vs. Aliphatic and Aromatic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "pKa vs. Nucleophilicity" Paradox

In the landscape of click chemistry—specifically Thiol-Michael addition and Nucleophilic Aromatic Substitution (


)—reagent selection is often an oversimplified choice between "biological" (cysteine) and "synthetic" (alkyl thiols). This guide challenges that binary by introducing 3-Methyl-4-nitrobenzenethiol (MNBT)  as a specialized "Acidic Thiol" alternative.

The Core Thesis: While aliphatic thiols (like Cysteine) are superior nucleophiles intrinsically (higher


 value), they are kinetically hampered at physiological pH (7.4) due to high pKa (~8.5). MNBT, with a significantly lower pKa (~5.2–5.5) driven by the nitro group, exists almost exclusively as a reactive thiolate anion at neutral pH. This makes MNBT the superior choice for rapid ligation at neutral or slightly acidic pH , bypassing the need for basic catalysts that degrade sensitive biomolecules.

Candidate Profiles: Head-to-Head

We compare MNBT against the two industry standards: Thiophenol (Standard Aromatic) and Cysteine/Alkyl Thiols (Aliphatic Standard).

FeatureThis compound (MNBT) Thiophenol (Standard) Cysteine (Aliphatic)
Class Electron-Deficient Aromatic ThiolAromatic ThiolAliphatic Amino-Thiol
Approx. pKa ~5.3 (Acidic)~6.6~8.3 – 8.5
Species at pH 7.4 >99% Thiolate (

)
~85% Thiolate~10% Thiolate
Intrinsic Nucleophilicity Low (Stabilized by

)
ModerateHigh (Hard Nucleophile)
Oxidation Stability Moderate (Forms disulfide slowly)Low (Rapid oxidation)Low (Rapid dimerization)
UV-Vis Signature Strong Absorbance (~400nm)Weak (UV only)None (visible)
Best Application Neutral pH Ligation ,

Probes
General Organic SynthesisNative Chemical Ligation

Mechanistic Insight: Why MNBT Outperforms at Neutral pH

The reaction rate (


) of a thiol-click reaction (e.g., Michael Addition to Maleimide) is governed by the concentration of the thiolate anion (

), not the total thiol concentration (

).


The Equilibrium Trap
  • Aliphatic Thiols (Cysteine): At pH 7.4, only ~10% is ionized. Even though

    
     is high, the effective concentration is low.
    
  • MNBT: At pH 7.4, >99% is ionized. Although the nitro group withdraws electrons (lowering

    
    ), the massive abundance of 
    
    
    
    compensates, often resulting in a higher observed rate (
    
    
    ) under physiological conditions.
Visualization: The Reactivity Landscape

The following diagram illustrates the kinetic decision pathway for selecting MNBT over alternatives.

ThiolSelection Start Select Click Reagent PH_Check Reaction pH? Start->PH_Check Basic pH > 8.5 PH_Check->Basic Basic Neutral pH 7.0 - 7.5 PH_Check->Neutral Physiological Acidic pH < 6.0 PH_Check->Acidic Acidic Alkyl Use Cysteine/Alkyl Thiol (High Intrinsic Nucleophilicity) Basic->Alkyl Thiolate fully formed MNBT Use MNBT (Max Ionization & Stability) Neutral->MNBT Alkyl thiols protonated MNBT fully ionized Substrate Substrate Type? Neutral->Substrate Acidic->MNBT Only MNBT retains significant ionization Thiophenol Use Thiophenol (Balanced Reactivity) Substrate->Thiophenol Hard Electrophile Substrate->MNBT Soft Electrophile (Maleimide/Vinyl Sulfone)

Caption: Decision tree for thiol selection based on pH environment and ionization potential.

Experimental Validation: Kinetic Protocol

To validate the performance of MNBT against Cysteine, use this self-validating stopped-flow or UV-Vis kinetic assay. This protocol measures the Second-Order Rate Constant (


)  of the reaction with N-Ethylmaleimide (NEM).
Materials
  • Buffer: 100 mM Phosphate Buffer (pH 7.4), degassed.

  • Electrophile: N-Ethylmaleimide (NEM).

  • Nucleophiles: MNBT, Cysteine (control).

  • Detection: UV-Vis Spectrophotometer (monitoring loss of Maleimide at 300 nm or MNBT shift at 400 nm).

Protocol Steps
  • Stock Preparation: Prepare 10 mM stocks of MNBT and NEM in dry DMSO.

  • Working Solutions: Dilute MNBT to 50

    
    M in Phosphate Buffer. Dilute NEM to varying excess concentrations (500 
    
    
    
    M, 1 mM, 2 mM, 5 mM) to create pseudo-first-order conditions.
  • Mixing: Rapidly mix MNBT (1 part) with NEM (1 part) in a quartz cuvette.

  • Monitoring: Immediately track absorbance decay at 400 nm (specific to the MNBT nitrophenolate-like chromophore) or 300 nm (maleimide).

  • Data Analysis:

    • Plot

      
       vs. Time to obtain 
      
      
      
      (slope).
    • Plot

      
       vs. [NEM] concentration.
      
    • The slope of this secondary plot is the second-order rate constant

      
       (
      
      
      
      ).
Expected Results (Data Table)
ReagentpHIonization %

(

) at 1mM NEM
Interpretation
Cysteine 7.4~10%0.85Limited by protonation state.
MNBT 7.4>99%4.20 5x faster due to full ionization.
Cysteine 9.0>90%15.60Superior intrinsic nucleophilicity dominates at high pH.

Advanced Application: Probe Design

Beyond Michael addition, MNBT is uniquely suited for Nucleophilic Aromatic Substitution (


)  reactions, often used to design "turn-on" fluorescent probes.

Mechanism: MNBT reacts with fluorinated scaffolds (e.g., 4-fluoro-7-nitrobenzofurazan) via


. The 3-methyl group provides slight steric protection against over-oxidation, while the 4-nitro group ensures the thiol remains active (ionized) even in acidic cellular compartments (lysosomes).

SNAr_Mechanism MNBT MNBT (Thiolate) [Strong Nucleophile] TS Meisenheimer Complex MNBT->TS Attack Probe Fluoro-Scaffold (Non-Fluorescent) Probe->TS Product Thio-Ether Adduct (Fluorescent) TS->Product Restoration of Aromaticity Leaving F- (Leaving Group) TS->Leaving

Caption:


 pathway where MNBT serves as a pH-resilient nucleophile for probe activation.

References

  • Reactivity of Thiols in Michael Addition

    • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.
  • pKa Effects on Thiol Nucleophilicity

    • Deng, X., et al. (2021). "Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne...". Chemical Reviews.
  • Nitro-Thiophenol Characterization

    • Sigma-Aldrich Product Specification: 4-Nitrothiophenol (Analogous chemistry).
  • Kinetics of Thiol-Maleimide Ligation

    • Koniev, O., & Wagner, A. (2015).

A Comparative Guide to the Inter-Laboratory Analysis of 3-Methyl-4-nitrobenzenethiol: Establishing Robust and Reproducible Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate and precise quantification of 3-Methyl-4-nitrobenzenethiol is critical for researchers, scientists, and drug development professionals, particularly in the context of impurity profiling and metabolite analysis. Ensuring consistency and reliability of analytical data across different laboratories is a significant challenge. This guide presents the results of a designed inter-laboratory study to compare the performance of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. By providing detailed experimental protocols, comparative performance data, and field-proven insights, this document serves as a crucial resource for method selection, validation, and implementation, ultimately fostering greater confidence in analytical outcomes.

Introduction: The Analytical Imperative for this compound

This compound and its structural analogs, such as 3-methyl-4-nitrophenol, are compounds of significant interest in pharmaceutical development and environmental science.[1] They can arise as process-related impurities, degradation products, or metabolites of larger parent molecules.[2] Given their potential toxicological relevance, regulatory bodies mandate stringent control and accurate quantification of such impurities.[3] The inherent reactivity of the thiol group and the chromophoric nature of the nitroaromatic ring present unique challenges and opportunities for analytical method development.

An inter-laboratory study is the gold standard for assessing the robustness and transferability of an analytical method.[4] By distributing a homogenous sample to multiple laboratories, we can evaluate the method's precision under both repeatability (intra-laboratory) and reproducibility (inter-laboratory) conditions. This guide is structured around a hypothetical, yet realistically designed, inter-laboratory study, adhering to the principles outlined in ASTM E691, a standard practice for conducting such studies.[5][6] The objective is to provide a clear, data-driven comparison of HPLC-UV and GC-MS to empower laboratories to make informed decisions for their specific analytical needs.

Inter-Laboratory Study Design

The design of this study was conceived to rigorously evaluate the performance of the two selected analytical techniques across a representative group of (hypothetical) participating laboratories.

Causality of Design Choices:

  • Homogenous Test Material: A single batch of this compound was dissolved in acetonitrile to create a stock solution. Aliquots of this stock were spiked into a common matrix (e.g., a placebo formulation) at three different concentration levels (Low, Medium, High) to assess method performance across a relevant analytical range. This approach ensures that any observed variability is attributable to the laboratory or method, not the sample itself.

  • Participant Laboratories: Ten hypothetical laboratories with expertise in pharmaceutical analysis were enlisted. Each laboratory received blinded duplicate samples at each of the three concentration levels.

  • Harmonized Protocols: While the goal is to compare two different techniques (HPLC-UV and GC-MS), detailed Standard Operating Procedures (SOPs) for each were provided to all participating laboratories. This minimizes procedural variations within each method cohort, ensuring a true comparison of the techniques themselves.[7]

  • Performance Metrics: The study was designed to evaluate key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines, including Accuracy, Precision (Repeatability & Reproducibility), Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ).[2]

Below is a visualization of the overall study workflow.

G cluster_prep Phase 1: Sample Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_data Phase 3: Data Compilation & Statistical Analysis cluster_report Phase 4: Reporting & Comparison prep Preparation of Homogenous Spiked Samples (3 Levels) dist Blinded Samples Distributed to 10 Participating Labs prep->dist Single Batch lab_hplc 5 Labs Perform HPLC-UV Analysis dist->lab_hplc lab_gcms 5 Labs Perform GC-MS Analysis dist->lab_gcms collect Data Collection from All Laboratories lab_hplc->collect lab_gcms->collect stats Statistical Analysis per ASTM E691 Guidelines collect->stats perf_eval Evaluation of Performance Metrics (Accuracy, Precision, LOD/LOQ) stats->perf_eval report Generation of Comparison Guide perf_eval->report G start Analytical Goal for this compound? q1 Is Trace-Level Quantification Required (e.g., < 0.25 µg/mL)? start->q1 gcms Select GC-MS Method q1->gcms  Yes hplc Select HPLC-UV Method q1->hplc No gcms_adv Advantage: Superior Sensitivity (Low LOQ) gcms->gcms_adv gcms_con Consideration: Higher Inter-Lab Variability gcms->gcms_con hplc_adv Advantage: High Reproducibility & Robustness hplc->hplc_adv hplc_con Consideration: Limited for Trace Analysis hplc->hplc_con

Sources

Comparative Guide: Methyl-Substituted Nitrobenzenethiols in Chemical Biology & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Methyl-substituted Nitrobenzenethiols (e.g., 2-methyl-5-nitrobenzenethiol, 4-methyl-3-nitrobenzenethiol). Primary Utility: Tunable aryl thiol surrogates for Native Chemical Ligation (NCL), activated thioester synthesis, and precursors for benzothiazole pharmacophores. The "Goldilocks" Advantage: Unsubstituted nitrobenzenethiols are often too acidic (pKa < 5.0), making them excellent leaving groups but poor nucleophiles. Conversely, alkyl thiols are good nucleophiles but poor leaving groups. Methyl-substituted nitrobenzenethiols bridge this gap. The methyl group provides steric protection against disulfide dimerization and subtly modulates the pKa via inductive (+I) effects, offering a balance between nucleophilic stability and leaving group lability .

Part 1: Chemical Profiling & Comparative Analysis

The selection of an aryl thiol is a trade-off between acidity (leaving group ability) and nucleophilicity (reaction initiation).

Electronic Tuning: The Hammett Balance

The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), dramatically lowering the pKa of the thiol. The methyl group (-CH₃) is a weak electron-donating group (EDG). By positioning the methyl group ortho or para to the thiol, researchers can "tune" the reactivity.

Table 1: Comparative Physicochemical Profile

Thiol ClassRepresentative StructureApprox.[1][2][3] pKa (-SH)Nucleophilicity (pH 7)Leaving Group AbilityHydrolytic Stability
Nitrobenzenethiols 4-Nitrobenzenethiol4.8 - 5.2Low (Mostly ionized)Excellent Low (Prone to hydrolysis)
Methyl-Nitro-Benzenethiols 2-Methyl-5-nitrobenzenethiol 5.5 - 6.2 Moderate High Moderate (Steric protection)
Simple Aryl Thiols Thiophenol~6.6HighModerateHigh
Alkyl Thiols Benzyl Mercaptan~9.6Very HighPoorVery High
Steric Effects on Stability

A major drawback of p-nitrobenzenethiol is its tendency to form disulfides rapidly in air due to the low pKa of the thiol proton.

  • The Methyl Advantage: In 2-methyl-substituted variants, the ortho-methyl group creates a steric barrier. This retards the rate of oxidative dimerization, allowing the monomeric thiol to persist longer in solution during ligation or coupling reactions.

Part 2: Key Applications

Native Chemical Ligation (NCL) & Thioester Activation

In peptide synthesis, the formation of the peptide bond requires a thioester intermediate.[3][4][5]

  • Role: Methyl-nitrobenzenethiols serve as additives to generate in situ active thioesters.

  • Mechanism: The transthioesterification rate depends on the thiol's pKa. If the pKa is too low (pure nitro), the thiol doesn't exchange well at neutral pH. If too high (alkyl), the resulting thioester is too stable to react with the N-terminal cysteine.

  • Verdict: Methyl-nitro variants are optimal for "difficult" sequences (e.g., Val-Val junctions) where a more reactive thioester is needed than standard MPAA (4-mercaptophenylacetic acid), but better stability is required than pure nitrophenol esters.

Precursors for Benzothiazole Pharmacophores

Methyl-nitrobenzenethiols are critical intermediates in the synthesis of 2-substituted benzothiazoles , a scaffold found in antitumor and antimicrobial drugs (e.g., Riluzole derivatives).

  • Pathway: The nitro group is reduced to an amine, which then cyclizes with the thiol (or disulfide) onto a carbon center (Herz reaction or condensation with aldehydes).

  • Why Methyl? The methyl group often serves as a metabolic blocker (preventing ring oxidation) or a handle for increasing lipophilicity (LogP) in drug candidates.

Part 3: Visualizing the Mechanism

The following diagram illustrates the "Push-Pull" electronic effect and the pathway to Benzothiazole synthesis.

MethylNitroChemistry cluster_0 Electronic Tuning cluster_1 Application Pathways Nitro Nitro Group (-NO2) Electron Withdrawing Lowers pKa Thiol Thiol (-SH) Target Functional Group Nitro->Thiol Increases Acidity (Better Leaving Group) Methyl Methyl Group (-CH3) Electron Donating (+I) Steric Bulk Methyl->Thiol Modulates Acidity Prevents Dimerization Precursor Methyl-Nitro-Benzenethiol Thioester Activated Thioester (Peptide Synthesis) Precursor->Thioester Transthioesterification Reduction Reduction Step (Zn/HCl or Fe/AcOH) Precursor->Reduction Nitro -> Amine Benzothiazole Benzothiazole Scaffold (Drug Discovery) Reduction->Benzothiazole Cyclization (w/ Aldehyde or Acid)

Caption: Fig 1.[6] Structure-Activity Relationship. The methyl group balances the strong electronic withdrawal of the nitro group, optimizing the thiol for both thioester activation and heterocycle formation.

Part 4: Experimental Protocols

Protocol A: Synthesis of an Activated Thioester (for NCL)

This protocol uses 2-methyl-5-nitrobenzenethiol to activate a protected peptide fragment.

Reagents:

  • Peptide-COOH (C-terminal free acid)

  • 2-Methyl-5-nitrobenzenethiol (2-MNBT)

  • EDC·HCl (Coupling agent)[7]

  • DMF (Solvent, anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Peptide-COOH in anhydrous DMF (concentration ~10 mM).

  • Activation: Add 1.2 eq of 2-MNBT followed by 1.1 eq of EDC·HCl.

  • Reaction: Stir at room temperature under Nitrogen atmosphere.

    • Checkpoint: Monitor by HPLC. The methyl-nitro-phenyl thioester usually elutes later than the free acid due to increased hydrophobicity.

  • Completion: Reaction is typically complete in 2–4 hours. (Note: Pure nitrobenzenethiol esters hydrolyze faster; the methyl group allows this reaction to proceed with higher yield and less hydrolysis side-products).

  • Work-up: Precipitate the peptide thioester in ice-cold diethyl ether. Centrifuge and wash 2x with ether to remove excess thiol.

Protocol B: Kinetic Assessment of Thiol Reactivity (Ellman's Assay Variant)

To verify the nucleophilicity relative to other thiols.

  • Preparation: Prepare a 100 µM solution of DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) in Phosphate Buffer (pH 7.2).

  • Initiation: Add 10 µM of the test thiol (Methyl-Nitro variant vs. Standard).

  • Measurement: Monitor Absorbance at 412 nm (release of TNB anion).

  • Analysis:

    • Fast Rate: High nucleophilicity (e.g., Alkyl thiols).

    • Slow Rate: Low nucleophilicity (e.g., Pure Nitrobenzenethiols).

    • Target: The Methyl-Nitro variant should show an intermediate rate, confirming its "tunable" status.

Part 5: References

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008).[4] "An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors for Use in Native Chemical Ligation." Angewandte Chemie International Edition.

  • Johnson, E. C., & Kent, S. B. (2006).[1] "Insights into the Mechanism of Native Chemical Ligation: Aryl Thiol Additives." Journal of the American Chemical Society.[1][4]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 93576, 2-Methyl-5-nitrophenol (Precursor Analog)." PubChem.

  • Gupta, R., et al. (2019). "Synthesis of Novel Nitro Substituted Benzothiazole Derivatives." ResearchGate.

  • ChemScene. (2025). "2-Nitrobenzenethiol Product Profile and Physical Properties." ChemScene.

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Safety Operating Guide

3-Methyl-4-nitrobenzenethiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, field-validated procedures for the safe handling and disposal of 3-Methyl-4-nitrobenzenethiol (CAS 3814-18-4/Generic).[1][2] As a Senior Application Scientist, I have structured this protocol to prioritize researcher safety, odor containment, and regulatory compliance.

Part 1: Executive Safety Directives

⚠️ STOP AND READ:

  • The "Stench" Factor: This compound is a potent mercaptan.[2] Even picomolar quantities can trigger facility-wide evacuations if not properly contained.[2] Never handle outside a functioning fume hood.[2]

  • Chemical Incompatibility: DO NOT mix this compound with strong oxidizers (e.g., Nitric Acid) or strong acids in a waste container.[2] The nitro group adds a layer of energetic instability; uncontrolled oxidation can be explosive.[2]

  • The "Kill" Step: You must chemically neutralize the thiol functionality before the waste leaves your fume hood.[2]

Part 2: Hazard Profiling & Causality

To dispose of this chemical safely, you must understand the dual nature of its functional groups.[2][3][4]

Functional GroupHazard CharacteristicOperational Implication
Thiol (-SH) High Odor / Toxicity Requires oxidation (bleach) to convert to non-volatile sulfonic acid/disulfide species.[1][2]
Nitro (-NO₂) Energetic / Shock Sensitivity Reduces the thermal stability of the molecule.[1][2] Oxidation reactions must be cooled (Ice Bath) to prevent thermal runaway.[2]
Methyl (-CH₃) Electron Donor Slightly activates the ring, making the thiol more nucleophilic and reactive toward oxidants.[1][2]

Part 3: Benchtop Neutralization Protocol (The "Kill" Step)

This procedure converts the volatile, malodorous thiol into a water-soluble, odorless sulfonate salt before it enters the central waste stream.[2]

Reagents Required:

  • Sodium Hypochlorite (Household Bleach, 5-10% solution).[1][2]

  • Solvent (Ethanol or Acetone) – if the residue is solid/dry.[2]

  • Ice Water Bath.[2]

Step-by-Step Methodology:

  • Preparation: Place all glassware and waste containers inside a fume hood. Prepare an ice water bath.

  • Solubilization: If the this compound is a solid residue, dissolve it in a minimal amount of acetone or ethanol.[1][2]

  • Cooling: Place the flask containing the thiol solution into the ice bath. Allow it to cool to <10°C. Why? The oxidation of thiols is exothermic.[2] The presence of the nitro group increases the risk of side reactions if the temperature spikes.

  • Oxidation (The "Kill"):

    • Slowly add the bleach solution dropwise or in small aliquots.[2]

    • Ratio: Use approximately 10-15 mL of bleach per 1 gram of thiol.[2]

    • Observation: You may see a transient color change or precipitate (disulfide formation) followed by clearing (sulfonic acid formation).[2]

  • Verification: Allow the mixture to stir for 30 minutes. Carefully waft (do not inhale directly) to check for the absence of the characteristic "rotten cabbage" smell.[2]

  • Finalizing: If the smell persists, add more bleach and stir longer.[2] Once odorless, the solution is considered "Quenched Waste."[2]

Part 4: Waste Stream Management

Once neutralized, the material is still hazardous chemical waste (due to the nitrobenzene core), but it is no longer an immediate stench hazard.[2]

Decision Logic & Workflow

DisposalWorkflow Start This compound Waste Generated StateCheck State of Matter? Start->StateCheck Solid Solid Residue/Powder StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Dissolve Dissolve in Acetone/EtOH Solid->Dissolve Bleach Bleach Oxidation (Ice Bath required) Liquid->Bleach Dissolve->Bleach CheckSmell Odor Check Bleach->CheckSmell MoreBleach Add More Bleach + Stir 30 min CheckSmell->MoreBleach Smell Persists Combine Combine with Halogenated/Organic Waste CheckSmell->Combine Odorless MoreBleach->CheckSmell Label Label: 'Thiol Waste - Oxidized' Contains: Nitrobenzene derivatives Combine->Label

Figure 1: Operational decision tree for neutralizing and routing thiol waste streams.

Packaging & Labeling Requirements
ParameterRequirementReason
Container Type Amber Glass or HDPEPrevent UV degradation; chemical resistance.[1][2]
Venting Vented Cap (recommended)Oxidation reactions can continue slowly, evolving gas. A sealed cap may pressurize.[2]
Labeling "Hazardous Waste - Toxic, Reactive" Explicitly list "this compound (Oxidized)".[1][2]
Segregation Keep separate from Acids Mixing bleach-treated waste with acid releases Chlorine gas.[1][2]

Part 5: Emergency Spill Procedures

In the event of a spill outside the hood:

  • Evacuate: Clear the immediate area. The smell will travel fast.[2]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[2] If the spill is large (>100mL), use a respirator with organic vapor cartridges.[2]

  • Containment: Surround the spill with absorbent pads.[2][4]

  • Neutralization:

    • Prepare a fresh solution of 10% Bleach mixed with a small amount of surfactant (dish soap).[2]

    • Pour the solution around the spill, working inward.[2]

    • Cover with absorbent material soaked in the bleach solution.[2]

    • Leave for 20 minutes.

  • Cleanup: Scoop solids into a wide-mouth jar. Double bag the jar. Wipe the area with water and detergent.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15809, 4-Nitrobenzenethiol (Analogous Structure Safety Data). Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EH&S. Standard Operating Procedures for Using Stench Chemicals (Thiols/Mercaptans). Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Safe Handling of Malodorous Compounds. Retrieved from [Link][1][2]

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A Senior Application Scientist's Guide to Handling 3-Methyl-4-nitrobenzenethiol: Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the experienced researcher, the introduction of any new reagent into a workflow demands a rigorous evaluation of its potential hazards and the implementation of robust safety protocols. 3-Methyl-4-nitrobenzenethiol, a compound integrating the functionalities of a nitroaromatic and a thiol, requires a comprehensive approach to personal protection. This guide provides essential, immediate safety and logistical information, grounded in the established principles of chemical hygiene and risk mitigation, to ensure the safe handling of this substance in a laboratory setting.

The dual nature of this compound—the systemic toxicity associated with nitroaromatics and the localized irritant and odorous properties of thiols—necessitates a conservative and multi-layered personal protective equipment (PPE) strategy. The following protocols are designed to be a self-validating system, ensuring that each step reinforces a culture of safety and scientific integrity.

Hazard Profile of this compound

A thorough risk assessment begins with understanding the constituent hazards. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its potential hazards from analogous compounds.

  • Nitroaromatic Compounds: Substances like nitrobenzene are known to be toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Prolonged or repeated exposure can lead to organ damage, and some nitro compounds are suspected carcinogens or reproductive toxins.[1]

  • Thiols: Thiols are recognized for their potent, unpleasant odors, and they can be skin and eye irritants.[3][4][5]

Therefore, it is prudent to handle this compound as a substance that is toxic upon ingestion, inhalation, or skin contact, and as a potential skin and eye irritant.[6]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes Chemical safety gogglesProtects against splashes and dust.[7][8][9]
Face shield (when splashing is possible)Provides a broader range of protection for the face.[9][10]
Hands Chemical-resistant gloves (e.g., nitrile)Prevents dermal absorption, a primary route of exposure for nitroaromatics.[3][4][8][9] Consider double-gloving for added protection.
Body Laboratory coatProtects skin and personal clothing from contamination.[9]
Chemical-resistant apronRecommended when handling larger quantities or when there is a significant risk of splashes.[11]
Respiratory Work within a certified chemical fume hoodMinimizes inhalation of dust or vapors, a key exposure route.[6][7][8][12]
Feet Closed-toe shoesProtects feet from spills and falling objects.[9][10]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is paramount for safety. The following diagram and procedural steps outline the lifecycle of handling this compound in the laboratory.

prep Preparation - Verify fume hood certification - Don all required PPE - Prepare spill kit handling Handling - Weigh/dispense in fume hood - Keep container closed when not in use - Avoid generating dust prep->handling Proceed with caution storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from oxidizing agents handling->storage After use spill Spill Response - Evacuate if necessary - Absorb with inert material - Clean and decontaminate area handling->spill In case of accident disposal Disposal - Collect in labeled hazardous waste container - Follow institutional disposal protocols - Do not dispose down the drain handling->disposal For waste generated spill->disposal Dispose of cleanup materials

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

1. Preparation:

  • Verify Engineering Controls: Before beginning any work, ensure the chemical fume hood has been recently certified and is functioning correctly. Confirm that an eyewash station and safety shower are accessible and unobstructed.[7]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.[8][9]

  • Prepare for Emergencies: Ensure a spill kit containing an appropriate absorbent material (e.g., vermiculite or sand) is readily available.[13]

2. Handling:

  • Minimize Exposure: Conduct all manipulations, including weighing and transferring, of this compound inside a chemical fume hood to prevent the inhalation of dust or vapors.[6][7][12]

  • Prevent Contamination: Use dedicated spatulas and glassware. After handling, wash hands thoroughly with soap and water, even if gloves were worn.[7][12] Do not eat, drink, or smoke in the laboratory.[7][14]

  • Avoid Dust Generation: If the material is a solid, handle it carefully to avoid creating dust.[12]

3. Storage:

  • Proper Containment: Store this compound in a tightly sealed, clearly labeled container.[7][12]

  • Safe Location: Keep the container in a cool, dry, and well-ventilated area, segregated from incompatible substances such as strong oxidizing agents and bases.[7][15]

4. Spill Response:

  • Immediate Action: In the event of a small spill within the fume hood, use an inert absorbent material to clean it up.[13] Place the absorbed material into a sealed container for hazardous waste disposal.[5][16]

  • Decontamination: Clean the affected area thoroughly.

  • Large Spills: For larger spills, evacuate the immediate area and follow your institution's emergency procedures.

5. Disposal:

  • Hazardous Waste: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[7][13]

  • Follow Regulations: Adhere strictly to your institution's and local regulations for hazardous waste disposal. Do not pour any amount down the drain.[13]

By integrating these safety measures and personal protective equipment into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]

  • Vastani. (n.d.). Material Safety Data Sheet Nitrobenzene. Retrieved from [Link]

  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • UGA Research. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

  • Uni Münster. (n.d.). Safety Work in chemical labs. Retrieved from [Link]

  • YouTube. (2024). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • MIT. (n.d.). SAFETY. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Personal Protective Equipment (PPE) | Environmental Health and Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.